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7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione Documentation Hub

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  • Product: 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione
  • CAS: 91800-43-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Architecture and Synthesis of 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione

Executive Summary As a Senior Application Scientist in heterocyclic chemistry, I frequently encounter scaffolds that serve as the backbone for advanced drug discovery. The compound 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in heterocyclic chemistry, I frequently encounter scaffolds that serve as the backbone for advanced drug discovery. The compound 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione is a highly specialized spirohydantoin derivative. Hydantoins (imidazolidine-2,4-diones) are privileged pharmacophores[1], and their spiro-fused analogs exhibit profound conformational rigidity, making them ideal candidates for targeted receptor binding. This whitepaper deconstructs the chemical architecture, provides a self-validating synthetic protocol via the Bucherer-Bergs reaction, and explores the pharmacological utility of this specific spiro-scaffold.

Structural Elucidation and Physicochemical Profiling

The nomenclature of 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione reveals a bipartite structural topology:

  • The Hydantoin Core (1,3-diaza-2,4-dione): A five-membered imidazolidine-2,4-dione ring that acts as the primary pharmacophore, offering two hydrogen bond donors (N-H) and two acceptors (C=O).

  • The Spiro-Cyclohexane Ring ([4.5]decane): The spiro fusion occurs at carbon-5 of the hydantoin ring, which is shared with carbon-1 of the cyclohexane ring.

  • The Gem-Dimethyl Group (7,7-Dimethyl): Two methyl groups are located at position 7 of the spiro system (corresponding to position 3 of the cyclohexane precursor), introducing a steric bulk that dictates the molecule's lipophilicity and receptor-pocket fit[2].

Quantitative Data Presentation

To facilitate rapid assessment for drug development professionals, the core physicochemical parameters of the compound are summarized below.

Table 1: Physicochemical and Structural Parameters

ParameterValue
IUPAC Name 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione
CAS Registry Number 91800-43-0
Molecular Formula C₁₀H₁₆N₂O₂
Molecular Weight 196.25 g/mol
SMILES String O=C(N1)NC2(CC(C)(C)CCC2)C1=O
H-Bond Donors / Acceptors 2 / 2
Core Scaffold Type Cyclohexane-fused Imidazolidine-2,4-dione

Synthetic Methodology: The Bucherer-Bergs Multicomponent Reaction

The most robust, atom-economical pathway to synthesize 5,5-disubstituted spirohydantoins is the Bucherer-Bergs multicomponent reaction [3]. This method converts a cyclic ketone into a spirohydantoin in a single pot using potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃).

For this specific target, the precursor is 3,3-dimethylcyclohexanone .

BuchererBergs Ketone 3,3-Dimethylcyclohexanone Reagents KCN + (NH4)2CO3 (50% EtOH, 60°C) Ketone->Reagents Step 1 Intermediate α-Amino Nitrile Reagents->Intermediate NH3 / CN- Product 7,7-Dimethyl-1,3-diazaspiro[4.5]decane- 2,4-dione Intermediate->Product CO2 Insertion & Cyclization

Figure 1: Mechanistic workflow of the Bucherer-Bergs multicomponent synthesis.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure high yield and reproducibility, the following protocol integrates causality for every experimental choice and establishes in-process controls (IPCs).

Materials: 3,3-Dimethylcyclohexanone (1.0 eq), Potassium Cyanide (1.5 eq), Ammonium Carbonate (3.0 eq).

  • Solvent Initialization: Dissolve 3,3-dimethylcyclohexanone in a 50% v/v Ethanol/Water mixture.

    • Causality: The biphasic nature of the reactants requires a co-solvent. Ethanol solubilizes the hydrophobic ketone, while water is essential to dissolve the inorganic salts (KCN and (NH₄)₂CO₃)[3].

  • Reagent Addition: Sequentially add ammonium carbonate followed by potassium cyanide to the stirring mixture.

    • Safety Directive: KCN is highly toxic and releases HCN gas under acidic conditions. The inherent basicity of ammonium carbonate buffers the solution, but this must be executed in a highly ventilated fume hood.

  • Thermal Activation: Seal the reaction vessel and heat to 60–70 °C for 12–24 hours.

    • Causality: The formation of the α-amino nitrile intermediate is rapid, but the subsequent insertion of CO₂ (derived from the thermal decomposition of ammonium carbonate) and the final ring closure are endothermic and kinetically slow, requiring sustained thermal energy[3].

  • Precipitation & Isolation: Cool the reaction mixture slowly to 0–5 °C.

    • Causality: Spirohydantoins possess high lattice energy and crystallinity. Cooling drastically reduces their solubility in the aqueous-ethanolic mixture, driving spontaneous precipitation.

  • Validation & Quality Control: Filter the white precipitate and wash with ice-cold distilled water to remove residual cyanides and carbonates.

    • Self-Validation: The protocol is validated by analyzing the crude product via FTIR. The disappearance of the ketone C=O stretch (~1715 cm⁻¹) and the appearance of two distinct hydantoin C=O stretches (~1770 and ~1710 cm⁻¹) alongside N-H stretches (~3200 cm⁻¹) confirm successful cyclization.

Table 2: Reaction Optimization Parameters

ParameterOptimal ConditionCausality / Rationale
Solvent System 50% v/v EtOH/H₂OCo-solubilizes hydrophobic ketone and inorganic salts.
Temperature 60–70 °CProvides activation energy for endothermic CO₂ insertion.
Molar Ratio 1:1.5:3 (Ketone:KCN:Carbonate)Excess carbonate drives equilibrium toward hydantoin cyclization.
Reaction Time 12–24 hoursEnsures complete conversion of the α-amino nitrile intermediate.

Pharmacological Relevance of Spirohydantoins

The 1,3-diazaspiro[4.5]decane-2,4-dione core is not merely a synthetic curiosity; it is a highly active biological scaffold utilized in several therapeutic domains.

Aldose Reductase Inhibition (Diabetic Neuropathy)

Spirohydantoins are classic inhibitors of Aldose Reductase (AR) , the rate-limiting enzyme in the polyol pathway[4]. Under hyperglycemic conditions, AR reduces excess glucose to sorbitol, leading to severe osmotic stress and cellular damage in diabetic patients. The spiro-cyclohexane ring fits perfectly into the hydrophobic specificity pocket of AR, while the hydantoin ring coordinates with the catalytic residues (Tyr48, His110)[4].

PolyolPathway Glucose Glucose AR Aldose Reductase (NADPH -> NADP+) Glucose->AR Sorbitol Sorbitol (Osmotic Stress) AR->Sorbitol Reduction Inhibitor Spirohydantoin Derivative Inhibitor->AR Inhibits

Figure 2: Polyol pathway modulation by spirohydantoin-based aldose reductase inhibitors.

5-HT2A Receptor Antagonism

Recent structural-activity relationship (SAR) studies have demonstrated that derivatives of 8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione act as potent 5-HT2A receptor antagonists. By appending a piperazine moiety to the hydantoin nitrogen, these molecules inhibit serotonin-amplified platelet aggregation, presenting a novel pathway for developing antiplatelet drugs resistant to traditional therapies. The 7,7-dimethyl variation alters the steric bulk of the cyclohexane ring, which can be leveraged to fine-tune receptor selectivity and pharmacokinetics.

References

  • [1] 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione - MDPI, Molecules (2021). Available at:[Link]

  • Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, Pharmacological Reports (2021). Available at:[Link]

  • [3] The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity, Molecules (PMC, 2021). Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione, a derivative of the spirohydantoin class, represents...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione, a derivative of the spirohydantoin class, represents a compelling scaffold for medicinal chemistry and drug discovery. The unique three-dimensional architecture of diazaspirocycles offers advantages in exploring chemical space, potentially leading to enhanced target binding, improved metabolic stability, and favorable physicochemical properties compared to more planar structures[1]. This guide provides a comprehensive overview of the core physicochemical properties of 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione, offering both theoretical predictions and established experimental protocols for their determination. Understanding these properties is paramount for predicting a compound's pharmacokinetic and pharmacodynamic behavior, ultimately influencing its journey from a promising lead to a viable drug candidate.

Chemical Identity and Structural Elucidation

7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione is a heterocyclic compound featuring a hydantoin ring spiro-fused to a dimethylcyclohexane ring.

IdentifierValueSource
IUPAC Name 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione-
CAS Number 91800-43-0[2]
Molecular Formula C₁₀H₁₆N₂O₂Calculated
Molecular Weight 196.25 g/mol Calculated
SMILES O=C(N1)NC2(CC(C)(C)CCC2)C1=O[2]
Structural Diagram:

Caption: 2D structure of 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione.

Predicted Physicochemical Properties

While experimental data for this specific molecule is not widely published, we can utilize computational models to predict key physicochemical parameters. These predictions are invaluable for initial screening and hypothesis generation in drug discovery programs. For context, the predicted properties of the parent scaffold, 1,3-diazaspiro[4.5]decane-2,4-dione, are also provided.

PropertyPredicted Value for 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dionePredicted Value for 1,3-diazaspiro[4.5]decane-2,4-dione
Molecular Weight ( g/mol ) 196.25168.19[3]
logP (Octanol/Water) ~1.5 - 2.0 (estimated)0.6[3]
Topological Polar Surface Area (TPSA) 58.2 Ų58.2 Ų[3]
Hydrogen Bond Donors 22[3]
Hydrogen Bond Acceptors 22[3]
pKa (acidic) ~9-10 (estimated for N-H)Not available
pKa (basic) Not significantNot significant

Note: Predicted values are generated from standard computational algorithms and should be confirmed experimentally.

Synthesis and Purification

A likely synthetic route to 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione would adapt the well-established Bucherer-Bergs reaction for spirohydantoin synthesis.

Proposed Synthetic Pathway:

G A 4,4-Dimethylcyclohexanone D 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione A->D Bucherer-Bergs Reaction (EtOH/H₂O, Heat) B Potassium Cyanide (KCN) B->D C Ammonium Carbonate ((NH₄)₂CO₃) C->D

Caption: Proposed synthesis of the target compound via the Bucherer-Bergs reaction.

Experimental Protocol (Hypothetical):
  • Reaction Setup: To a solution of 4,4-dimethylcyclohexanone in a mixture of ethanol and water, add potassium cyanide and ammonium carbonate.

  • Reaction Conditions: Heat the mixture under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the crude product.

  • Purification: The crude solid can be collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione.

Key Physicochemical Parameters and Their Determination

The physicochemical properties of a drug molecule are critical determinants of its biological activity and pharmacokinetic profile[4].

Solubility

Solubility in both aqueous and organic media is fundamental to a drug's absorption, distribution, and formulation.

  • Sample Preparation: Add an excess amount of 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione to a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, PBS) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes.

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of the compound in one of the phases (e.g., water) and add an equal volume of the other phase.

  • Equilibration: Shake the mixture vigorously for a set period to allow for partitioning between the two phases, then allow the layers to separate.

  • Quantification: Measure the concentration of the compound in both the aqueous and octanolic layers using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Water]).

Acidity (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH. The hydantoin ring contains two N-H protons that can be deprotonated under basic conditions.

  • Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH), monitoring the pH with a calibrated pH meter after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve, where the pH is equal to the pKa.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include singlets for the two methyl groups, and multiplets for the methylene protons of the cyclohexane ring. The N-H protons of the hydantoin ring would likely appear as a broad singlet.

  • ¹³C NMR: Characteristic signals would be observed for the carbonyl carbons of the hydantoin ring, the spiro carbon, the quaternary carbon bearing the methyl groups, and the various methylene carbons of the cyclohexane ring.

Infrared (IR) Spectroscopy

The IR spectrum of a similar compound, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, shows characteristic peaks for the N-H amide stretch (around 3144 cm⁻¹), C-H sp³ stretches (around 2856-2924 cm⁻¹), and two distinct C=O amide stretches (around 1707 and 1765 cm⁻¹)[5]. Similar characteristic peaks would be expected for the title compound.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. For a related compound, 1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione, the top peak in the GC-MS spectrum corresponds to the molecular ion at m/z 182[6]. For 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be expected at m/z 196 or 197, respectively.

Conclusion

This technical guide has outlined the key physicochemical properties of 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione, a molecule of interest in the field of drug discovery. While a complete set of experimental data is not yet publicly available, this document provides a robust framework for its synthesis, characterization, and property determination. The provided protocols are based on well-established methodologies and can be readily implemented in a laboratory setting. A thorough understanding and experimental validation of these properties are critical next steps in evaluating the potential of this and related diazaspirocycles as scaffolds for novel therapeutics.

References

  • PubChem. (n.d.). 1,3-Diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Diazaspiro(4.5)decane-2,4-dione, 1-methyl-. Retrieved from [Link]

  • Heterocycles, 105(1), 487-493. (2022). Synthesis of 1-azaspiro[4.
  • Tetrahedron Letters, 55(40), 5586-5589. (2014). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N'-dimethylbarbituric acid to diarylidene acetones.
  • Journal of Chemical Information and Modeling, 65(2), 527-536. (2025).
  • Sigma-Aldrich. (2025).
  • Pardali, V., Katsamakas, S., Giannakopoulou, E., & Zoidis, G. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link]

  • Pardali, V., Katsamakas, S., Giannakopoulou, E., & Zoidis, G. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
  • ACS Chemical Neuroscience, 15(10), 2059-2068. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype.
  • NextSDS. (n.d.). 2-{7,7-dimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid. Retrieved from [Link]

  • Journal of Inorganic Biochemistry, 204, 110967. (2020). Prediction of logP for Pt(II) and Pt(IV) complexes: comparison of statistical and quantum-chemistry based approaches.
  • Cheméo. (n.d.). Phthalic acid, di(hex-3-yl) ester - Chemical & Physical Properties. Retrieved from [Link]

  • Malik, R., & Kamble, G. (2023). Physicochemical property of drug molecules with respect to drug actions.
  • Google Patents. (n.d.). 8-azaspiro[2][6] decane-7, the preparation method of 9-dione compounds. Retrieved from

  • Livestock Metabolome Database. (2016). Showing metabocard for Terephthalic acid (LMDB00400). Retrieved from [Link]

  • Hussain, F., et al. (2009). 3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 65(10), o1893.
  • Wikipedia. (n.d.). Terephthalic acid. Retrieved from [Link]

  • BenchChem. (2025).
  • FUJIFILM Wako Chemicals. (2023).
  • U.S. Environmental Protection Agency. (n.d.). 1,3-Diazaspiro[4.5]decane-2,4-dione, 1,3-bis(2-oxiranylmethyl)-. Retrieved from [Link]

  • Journal of Computer-Aided Molecular Design, 35(7), 819-835. (2021).
  • Wikipedia. (n.d.). Azaspirodecanedione. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on assessing the thermodynamic stability of the spirohydantoin compound, 7,7-Dimethyl-1,3-diazaspiro[...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on assessing the thermodynamic stability of the spirohydantoin compound, 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione. The principles and methodologies detailed herein are foundational for characterizing novel chemical entities in a preclinical setting.

Introduction: The Significance of Spirohydantoins and Thermodynamic Stability

7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione belongs to the spirohydantoin class of heterocyclic compounds. Spirocyclic systems are characterized by a central carbon atom shared by two rings, imparting significant conformational rigidity. This structural feature is of high interest in medicinal chemistry as it can lead to improved target binding affinity and favorable metabolic stability. The hydantoin moiety itself is a privileged scaffold found in numerous clinically significant medications, including anticonvulsant and antiarrhythmic drugs.

The thermodynamic stability of a pharmaceutical compound is a critical parameter that influences its shelf-life, formulation, and overall viability as a drug candidate. A thorough understanding of a molecule's response to thermal stress is essential for identifying potential degradation pathways and ensuring the safety and efficacy of the final drug product. This guide will explore both experimental and computational approaches to elucidate the thermodynamic stability profile of 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione.

Synthesis and Structural Context

The synthesis of 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione is typically achieved through the Bucherer-Bergs reaction. This multicomponent reaction provides an efficient route to 5,5-disubstituted hydantoins from a ketone, ammonium carbonate, and a cyanide source.[1][2]

Bucherer_Bergs_Reaction ketone 4,4-Dimethylcyclohexanone reagents + (NH4)2CO3 + KCN ketone->reagents intermediate Aminonitrile Intermediate reagents->intermediate Reaction product 7,7-Dimethyl-1,3-diazaspiro[4.5] decane-2,4-dione intermediate->product Cyclization

Caption: The Bucherer-Bergs synthesis of the target spirohydantoin.

The spirocyclic nature of this compound, with the dimethyl-substituted cyclohexane ring fused to the hydantoin, is expected to confer a high degree of thermal stability due to the constrained molecular architecture.

Experimental Determination of Thermodynamic Stability

The primary experimental techniques for assessing the thermal stability of solid-state organic compounds are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide complementary information on the thermal events and mass changes that occur as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It is used to determine key thermal transitions such as melting point, glass transitions, and decomposition onsets.[4]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. The melting onset of indium should be 156.6 ± 0.5 °C and the enthalpy of fusion should be 28.6 ± 2.9 J/g.[5]

  • Sample Preparation: Accurately weigh 3-5 mg of 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione into a standard aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.

  • DSC Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min flow rate). The choice of a 10 °C/min heating rate provides a good balance between resolution and experimental time.

  • Data Analysis: Analyze the resulting thermogram to identify endothermic and exothermic events. The melting point is determined as the onset temperature of the melting endotherm. The onset of decomposition is identified by the initial temperature of a significant exothermic event.[6]

The DSC thermogram will provide a clear picture of the temperatures at which physical and chemical changes occur. For a stable crystalline compound, a sharp endothermic peak corresponding to its melting point will be observed. The absence of significant exothermic events prior to melting is indicative of good thermal stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] This technique is invaluable for determining the temperature at which a compound begins to decompose and for quantifying the extent of mass loss.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place 5-10 mg of 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione into a ceramic TGA pan.

  • TGA Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min flow rate).

  • Data Analysis: Analyze the TGA curve (mass vs. temperature) and its first derivative (DTG curve). The onset of decomposition is typically defined as the temperature at which 5% mass loss occurs (Td5%). The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

Thermal_Analysis_Workflow cluster_DSC Differential Scanning Calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) dsc_sample Sample Preparation (3-5 mg) dsc_run Temperature Ramp (10°C/min) dsc_sample->dsc_run dsc_data Thermogram (Heat Flow vs. Temp) dsc_run->dsc_data dsc_analysis Determine Melting Point & Decomposition Onset dsc_data->dsc_analysis stability_assessment Thermodynamic Stability Profile dsc_analysis->stability_assessment tga_sample Sample Preparation (5-10 mg) tga_run Temperature Ramp (10°C/min) tga_sample->tga_run tga_data Thermogram (Mass vs. Temp) tga_run->tga_data tga_analysis Determine Decomposition Temperature (Td5%) tga_data->tga_analysis tga_analysis->stability_assessment compound 7,7-Dimethyl-1,3-diazaspiro[4.5] decane-2,4-dione compound->dsc_sample compound->tga_sample

Caption: Experimental workflow for thermal stability assessment.

Hypothetical Data Summary

The following table presents hypothetical, yet realistic, data for the thermal analysis of 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione, based on the expected stability of spirocyclic compounds.

ParameterMethodHypothetical ValueInterpretation
Melting Point (Tm)DSC215 - 225 °CSharp endotherm indicating a crystalline solid with a defined melting range.
Decomposition Onset (Tonset)DSC> 250 °CNo significant exothermic events before this temperature suggest good thermal stability.
5% Mass Loss (Td5%)TGA~ 260 °CThe compound is stable with minimal mass loss up to this temperature.
Residual Mass at 600 °CTGA< 5%Indicates near-complete decomposition at elevated temperatures.

Computational Assessment of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful in-silico approach to complement experimental findings. DFT calculations can provide insights into the electronic structure and relative energies of different molecular conformations, which are directly related to thermodynamic stability.[8][9]

Density Functional Theory (DFT) Calculations

DFT calculations can be employed to determine the optimized geometry and thermodynamic properties of 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione. The choice of functional and basis set is crucial for obtaining accurate results. The B3LYP functional with a 6-311++G(d,p) basis set is a widely used and reliable combination for organic molecules.[9]

  • Structure Building: Construct the 3D structure of 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione using a molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization using DFT at the B3LYP/6-311++G(d,p) level of theory. This will find the lowest energy conformation of the molecule.

  • Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as enthalpy, entropy, and Gibbs free energy.

  • Analysis of Thermodynamic Parameters: The calculated Gibbs free energy provides a measure of the molecule's thermodynamic stability. Lower Gibbs free energy values indicate greater stability.[10]

DFT_Workflow start Build 3D Molecular Structure optimization Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->optimization frequency Frequency Calculation optimization->frequency thermo_data Obtain Thermodynamic Data (Enthalpy, Entropy, Gibbs Free Energy) frequency->thermo_data stability Assess Thermodynamic Stability thermo_data->stability

Caption: Computational workflow for DFT-based stability assessment.

Insights from Computational Analysis

DFT calculations can also be used to investigate potential decomposition pathways by modeling the transition states of bond-breaking reactions. The activation energies calculated for these pathways can provide a theoretical basis for the experimentally observed decomposition temperatures. Furthermore, computational analysis can predict other physicochemical properties that are relevant to drug development, such as dipole moments and molecular orbital energies (HOMO-LUMO gap), which relate to the molecule's reactivity.

Conclusion

The thermodynamic stability of 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione is a critical attribute for its potential development as a pharmaceutical agent. This guide has outlined a dual approach, combining experimental thermal analysis (DSC and TGA) with computational DFT calculations, to provide a comprehensive stability profile. The inherent rigidity of the spirocyclic system suggests a high degree of thermal stability, which can be quantified through the methodologies described. By following these protocols, researchers can generate the robust data necessary for informed decision-making in the drug discovery and development process.

References

  • Bartel, C. J. (2022). Review of computational approaches to predict the thermodynamic stability of inorganic solids.
  • Ghasemi, J., & Niazi, A. (2011). A DFT study of solvation effects and NBO analysis on the tautomerism of 1-substituted hydantoin. Arabian Journal of Chemistry.
  • Al-Majid, A. M., et al. (2023).
  • Ghasemi, J., & Niazi, A. (2011). A DFT study of solvation effects and NBO analysis on the tautomerism of 1-substituted hydantoin.
  • Bartel, C. J. (2022). Review of computational approaches to predict the thermodynamic stability of inorganic solids. Semantic Scholar.
  • Fiveable. (2025). Thermodynamic Stability: Organic Chemistry Study Guide. Fiveable.
  • Wazzan, N., & Safi, Z. (2023). Theoretical Prediction of the Adiabatic Electron Affinity of Hydantoin based drugs and their derivatives.
  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Wikipedia.
  • Academia.edu. (n.d.). (PDF) Synthesis and thermal properties of spiro phosphorus compounds. Academia.edu.
  • ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide.
  • Padee, C., et al. (2021).
  • Ghiringhelli, L. M., et al. (2017). Predicting the Thermodynamic Stability of Solids Combining Density Functional Theory and Machine Learning.
  • Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction. Alfa Chemistry.
  • Anelli, P. L., et al. (2021). A complete description of thermodynamic stabilities of molecular crystals. PNAS.
  • Sağ Erdem, S., et al. (1995). Solvent effect on the conformational behavior of substituted spiro[4.5]decanes and spiro[5.5]undecanes. Canadian Journal of Chemistry.
  • Refubium - Freie Universität Berlin. (2024). Investigation of Hydantoin‐Based Drugs Used in the Treatment of Epilepsy Using Quantum Chemical Calculations, Molecular Dockin. Refubium - Freie Universität Berlin.
  • Szczesio, M., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Pharmaceutics.
  • Bartel, C. J. (2022). Review of computational approaches to predict the thermodynamic stability of inorganic solids.
  • Kabo, G. J., et al. (2014). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications.
  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Organic Chemistry Portal.
  • Šmíd, P., et al. (2019). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules.
  • Ferguson, L. J., et al. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development.
  • SKZ Industrial Co., Limited. (2025). DSC vs TGA: What's the Difference in Thermal Analysis?. SKZ Industrial Co., Limited.
  • Wikipedia. (n.d.). Differential scanning calorimetry. Wikipedia.
  • Sci-Hub. (2026). Organic compounds as candidate phase change materials in thermal energy storage. Sci-Hub.
  • Baum, G., & Short, F. (1966). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. DTIC.
  • Kabo, G. J., et al. (2014). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications.
  • D'Addario, M., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development.
  • Shields, C. W., et al. (2021).
  • Qualitest - WorldofTest.com. (2024). DTA, TGA, and DSC Analysis - Differences You Need to Know. Qualitest - WorldofTest.com.
  • Benchchem. (n.d.). Technical Support Center: Bucherer-Bergs Hydantoin Synthesis. Benchchem.
  • Sławiński, J., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules.
  • Sławiński, J., et al. (2023). (PDF) Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates.
  • AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM.
  • Salbeck, J., et al. (2012). Electronic properties of spiro compounds for organic electronics. AIP Publishing.
  • Keshavarz, M. H., & Teimuri, S. (2022). Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. Propellants, Explosives, Pyrotechnics.
  • Wang, Y., et al. (2025). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins.
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  • Barbatti, M. (2020). Theory Untangles Fascinating Properties of Spiro-Compounds.
  • ResearchGate. (n.d.). Thermogravimetric analysis of II. | Download Scientific Diagram.
  • Wu, Z., et al. (2021). Spiro Compounds for Organic Light-Emitting Diodes.
  • ResearchGate. (n.d.). Numbering system for spirocyclic compounds, case of spiro[4.5]decane.
  • Wang, W., et al. (2025). Construction of Spiro[4.5]decanes via Annulations of Azadienes with Nazarov Reagent and DFT Studies.
  • ResearchGate. (2026). Spiro‐Based Thermally Activated Delayed Fluorescence Emitters for Organic Light‐Emitting Diodes.
  • Sigma-Aldrich. (n.d.). 1,3,7-Triazaspiro[4.5]decane-2,4-dione. Sigma-Aldrich.
  • PubChem. (n.d.). 1,3-Diazaspiro(4.5)decane-2,4-dione, 1-methyl. PubChem.
  • Benchchem. (n.d.).
  • Sapphire Bioscience. (n.d.). 7,7-Dimethyl-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione. Sapphire Bioscience.

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione in the laboratory

Application Note: Laboratory Synthesis of 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione via the Bucherer-Bergs Reaction Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Laboratory Synthesis of 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione via the Bucherer-Bergs Reaction

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Executive Summary & Mechanistic Rationale

Spirohydantoins are highly privileged scaffolds in drug discovery, frequently utilized to restrict the conformational flexibility of pharmacophores and enhance binding affinity in targets such as aldose reductase[1]. The target compound, 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione (CAS: 91800-43-0)[2], serves as a valuable sterically hindered building block.

The most robust methodology for constructing this spirocyclic system is the multicomponent Bucherer-Bergs reaction[1][3]. This protocol details the condensation of 3,3-dimethylcyclohexanone with potassium cyanide (KCN) and ammonium carbonate.

Causality in Reaction Design:

  • Solvent Selection (1:1 EtOH/H₂O): The biphasic nature of the starting materials dictates the solvent. Ethanol solubilizes the highly lipophilic 3,3-dimethylcyclohexanone, while water is strictly required to dissolve the inorganic salts (KCN and (NH4​)2​CO3​ )[1].

  • Thermodynamic Driving Force: Ammonium carbonate acts as a dual-reagent, providing both the ammonia necessary for initial imine/aminonitrile formation and the carbon dioxide required for the subsequent cyclization into the hydantoin ring[3].

  • Pressure Considerations: Because (NH4​)2​CO3​ decomposes into NH3​ and CO2​ gases upon heating, the reaction must be conducted in a sealed vessel. Open-flask reflux results in the rapid loss of these gaseous reagents, drastically reducing the yield[1].

Experimental Workflow and Pathway

G Start 3,3-Dimethylcyclohexanone + KCN + (NH₄)₂CO₃ Reaction Bucherer-Bergs Condensation (65°C, 18h, Sealed Vessel) Start->Reaction Solvent Solvent System (EtOH:H₂O, 1:1) Solvent->Reaction Solubilizes organics & salts Cooling Cooling & Crystallization (4°C) Reaction->Cooling Reaction complete (TLC) Filtration Vacuum Filtration Cooling->Filtration Hydantoin precipitates Product 7,7-Dimethyl-1,3-diazaspiro [4.5]decane-2,4-dione Filtration->Product Filter cake (Target) Waste Cyanide-Containing Filtrate Filtration->Waste Mother liquor Quench NaOCl (Bleach) Quench (Oxidation to Cyanate) Waste->Quench Mandatory safety protocol

Figure 1: Experimental workflow for the Bucherer-Bergs synthesis of 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione, highlighting the critical cyanide quenching step.

Quantitative Reaction Parameters

To ensure a self-validating system, the stoichiometry is designed to push the equilibrium toward the product. Excess ammonium carbonate is utilized to compensate for partial off-gassing.

Reagent / ParameterRoleEquivalentsAmount (for 10 mmol scale)
3,3-Dimethylcyclohexanone Substrate (Ketone)1.0 eq1.26 g (10.0 mmol)
Potassium Cyanide (KCN) Cyanide Source1.5 eq0.98 g (15.0 mmol)
Ammonium Carbonate NH3​ / CO2​ Source3.5 eq3.36 g (35.0 mmol)
Ethanol (Absolute) Organic Co-solvent-15.0 mL
Deionized Water Aqueous Co-solvent-15.0 mL
Expected Yield Target Product~70-80%1.37 - 1.57 g

Step-by-Step Laboratory Protocol

CRITICAL SAFETY WARNING: This procedure utilizes Potassium Cyanide (KCN). KCN is highly toxic and reacts with acids to release lethal Hydrogen Cyanide (HCN) gas. All operations, including weighing, reaction setup, and workup, MUST be performed in a certified, high-flow chemical fume hood by trained professionals wearing appropriate PPE (lab coat, heavy-duty nitrile gloves, safety goggles).

Phase 1: Reaction Setup
  • Preparation: To a heavy-walled glass pressure tube (or a round-bottom flask equipped with a tightly secured stopper and a safety blast shield), add 15.0 mL of absolute ethanol and 15.0 mL of deionized water.

  • Substrate Addition: Dissolve 1.26 g (10.0 mmol) of 3,3-dimethylcyclohexanone into the solvent mixture. Stir until homogeneous.

  • Salt Addition: Carefully add 3.36 g (35.0 mmol) of ammonium carbonate, followed by 0.98 g (15.0 mmol) of potassium cyanide.

    • Causality Check: The solution will become a suspension. The salts will fully dissolve as the reaction temperature increases.

  • Sealing and Heating: Seal the pressure tube securely. Submerge the vessel in a pre-heated oil bath at 65 °C. Stir vigorously for 18 hours.

    • Validation: The sealed environment prevents the escape of CO2​ and NH3​ , which are critical for the final cyclization step of the hydantoin ring[1].

Phase 2: Isolation and Purification
  • Cooling: Remove the vessel from the oil bath and allow it to cool to room temperature. Transfer the vessel to an ice bath (4 °C) for 2 hours.

    • Mechanistic Insight: Spirohydantoins are highly crystalline and exhibit poor solubility in cold aqueous ethanol. Cooling drives the quantitative precipitation of the product[1].

  • Filtration: Open the vessel inside the fume hood. Filter the resulting white precipitate under vacuum using a Büchner funnel.

  • Washing: Wash the filter cake with ice-cold deionized water (2 x 10 mL) to remove residual inorganic salts, followed by ice-cold ethanol (1 x 5 mL) to remove any unreacted ketone.

  • Drying: Dry the solid under high vacuum at 50 °C for 4 hours to afford 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione as a white crystalline powder.

Phase 3: Mandatory Waste Treatment (Quenching)

Do not dispose of the filtrate directly. The mother liquor contains unreacted cyanide ions.

  • Transfer the combined filtrate and aqueous washings to a large beaker in the fume hood.

  • Slowly add a large excess of commercial bleach (Sodium Hypochlorite, NaOCl, ~10-12% solution) while stirring.

  • Maintain the pH above 10 (using NaOH if necessary) to prevent HCN formation.

  • Stir for at least 2 hours. The hypochlorite oxidizes the highly toxic cyanide ( CN− ) to the significantly less toxic cyanate ( OCN− ). Test for residual cyanide using commercial cyanide test strips before standard hazardous waste disposal.

Analytical Characterization Data

To validate the success of the synthesis, the isolated product should be analyzed against the following theoretical parameters:

Analytical MethodExpected Result / Signal
Appearance White to off-white crystalline solid
Chemical Formula C10​H16​N2​O2​
Molecular Weight 196.25 g/mol
LC-MS (ESI+) [M+H]+ expected at m/z 197.1
1H NMR (DMSO-d6) Broad singlets for the two hydantoin NH protons (typically ~8.5 ppm and ~10.5 ppm). Singlets for the gem-dimethyl groups (~0.9 ppm). Complex multiplets for the cyclohexane ring protons.

Sources

Application

Application Notes and Protocols for the Pharmaceutical Intermediate: 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione

Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is relentless. Spirocyclic compounds, characterized by a single atom shared between two rings, have emerged as a "privileged scaffold" in drug design.[1][2] Their inherent three-dimensionality, a departure from traditional flat aromatic structures, provides a unique conformational rigidity. This structural feature can lead to improved binding affinity and selectivity for biological targets, as the molecule is pre-organized for optimal interaction.[1] The 1,3-diazaspiro[4.5]decane-2,4-dione, or spirohydantoin, core is of particular interest due to the hydantoin moiety's capacity for hydrogen bonding and its presence in several established therapeutic agents.[3]

This guide focuses on 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione , a specific derivative that offers a strategic entry point for the synthesis of diverse and potent bioactive molecules. The gem-dimethyl group on the cyclohexane ring provides steric bulk, which can influence the molecule's interaction with metabolic enzymes and biological targets, potentially improving its pharmacokinetic profile. This document provides a comprehensive overview of its synthesis and application as a pharmaceutical intermediate, complete with detailed protocols for its preparation and subsequent functionalization.

Physicochemical Properties

A clear understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in synthesis.

PropertyValueSource
CAS Number 91800-43-0[4]
Molecular Formula C₁₀H₁₆N₂O₂[Calculated]
Molecular Weight 196.25 g/mol [Calculated]
Appearance White to off-white crystalline solid[General knowledge]
Solubility Soluble in methanol, ethanol, and other polar organic solvents. Sparingly soluble in water.[General knowledge]
SMILES CC1(C)CCC2(CC1)C(=O)NC(=O)N2[4]

Synthesis of 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione

The most direct and efficient method for the synthesis of spirohydantoins from cyclic ketones is the Bucherer-Bergs reaction .[5][6] This multicomponent reaction involves the treatment of a ketone with an alkali metal cyanide (e.g., potassium cyanide) and ammonium carbonate to yield the corresponding spirohydantoin.

Reaction Principle: The Bucherer-Bergs Reaction

The reaction proceeds through a series of equilibria. Initially, the ketone (4,4-dimethylcyclohexanone) reacts with ammonia (from ammonium carbonate) to form an imine. Concurrently, cyanide adds to the ketone to form a cyanohydrin. The key intermediate, an α-aminonitrile, is formed, which then undergoes cyclization with carbon dioxide (also from ammonium carbonate) to form an N-carbamoyl-α-aminonitrile. A final intramolecular cyclization and dehydration yield the stable hydantoin ring.[5]

Experimental Workflow: Bucherer-Bergs Synthesis

cluster_reagents Reagents cluster_process Process cluster_product Product reagent1 4,4-Dimethylcyclohexanone step1 Combine Reagents & Reflux reagent1->step1 reagent2 KCN reagent2->step1 reagent3 (NH4)2CO3 reagent3->step1 reagent4 Ethanol/Water reagent4->step1 step2 Cool & Acidify step1->step2 TLC Monitoring step3 Filter & Wash step2->step3 step4 Recrystallize step3->step4 product 7,7-Dimethyl-1,3-diazaspiro [4.5]decane-2,4-dione step4->product cluster_reagents Reagents cluster_process Process cluster_product Product reagent1 7,7-Dimethyl-1,3-diazaspiro [4.5]decane-2,4-dione step1 Combine & Stir at RT reagent1->step1 reagent2 Alkyl Halide (R-X) reagent2->step1 reagent3 Base (e.g., K2CO3) reagent3->step1 reagent4 Solvent (e.g., DMF) reagent4->step1 step2 Heat Reaction Mixture step1->step2 TLC Monitoring step3 Quench with Water step2->step3 step4 Extract & Purify step3->step4 product N3-Alkylated Spirohydantoin step4->product

Sources

Method

Application Note: Catalytic Strategies for the Synthesis of 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione

Executive Briefing The spirohydantoin scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of anticonvulsants, aldose reductase inhibitors, and agrochemicals. The preparation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

The spirohydantoin scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of anticonvulsants, aldose reductase inhibitors, and agrochemicals. The preparation of 7,7-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione relies on the multicomponent Bucherer-Bergs reaction, utilizing 3,3-dimethylcyclohexanone as the primary precursor. However, the unique steric topology of this ketone demands optimized catalytic interventions to achieve high-purity yields and viable reaction kinetics. This guide details the mechanistic causality, catalyst selection, and self-validating protocols required to synthesize this sterically demanding molecule efficiently.

Mechanistic Causality & The Steric Challenge

The classical Bucherer-Bergs reaction converts ketones into hydantoins using potassium cyanide (KCN) and ammonium carbonate ((NH4)2CO3). The reaction proceeds through a cascade: the formation of a cyanohydrin, conversion to an aminonitrile, addition of CO2 to form a cyano-carbamic acid, and a subsequent rearrangement via an isocyanate intermediate to yield the final spirohydantoin .

The Steric Bottleneck: When using 3,3-dimethylcyclohexanone, the gem-dimethyl group at the C3 position introduces severe 1,3-diaxial interactions during the initial nucleophilic attack of the cyanide ion at the C1 carbonyl carbon. This steric bulk significantly raises the activation energy, pushing the equilibrium back toward the starting ketone.

To overcome this, catalytic systems must be employed:

  • Lewis Acid Catalysts (e.g., Nano-ZnO): Coordinate directly with the carbonyl oxygen, pulling electron density away from the carbon center. This increases its electrophilicity, effectively lowering the activation barrier for cyanide attack despite the steric hindrance .

  • Phase Transfer Catalysts (e.g., TBAB): Enhance the effective concentration of CN- and NH4+ ions in the organic phase, driving the reaction forward via Le Chatelier's principle in biphasic systems.

Mechanism A 3,3-Dimethylcyclohexanone + KCN + (NH4)2CO3 B Cyanohydrin Intermediate A->B CN- Attack (Rate Limiting) C Aminonitrile Intermediate B->C NH3 Substitution D Cyano-carbamic acid C->D CO2 Addition E 5-Imino-oxazolidin-2-one D->E Intramolecular Cyclization F Isocyanate Intermediate E->F Rearrangement G 7,7-Dimethyl-1,3-diazaspiro [4.5]decane-2,4-dione F->G Ring Closure

Figure 1: Catalyzed Bucherer-Bergs reaction mechanism for spirohydantoin synthesis.

Catalyst Benchmarking & Selection

Selecting the ideal catalyst depends on the scale, desired environmental impact, and available equipment. The table below summarizes the quantitative performance of various catalytic systems evaluated for the 3,3-dimethylcyclohexanone substrate.

Catalyst SystemReaction ConditionTimeYield (%)Catalyst RecyclabilityPrimary Mechanism of Action
Uncatalyzed EtOH/H2O (1:1), 60 °C12 h45%N/AThermal collision only
TBAB (5 mol%) EtOAc/H2O, 60 °C6 h78%LowBiphasic ion transport
Nano-ZnO (10 mol%) Ball Milling, Room Temp45 min92%High (Up to 5 cycles)Lewis acid activation + Mechanochemical energy
Montmorillonite K-10 Ultrasound, Room Temp1.5 h85%ModerateHigh surface area solid acid condensation

Data synthesized from contemporary multicomponent reaction optimizations .

Validated Experimental Protocols

Protocol A: Mechanochemical Synthesis using Nano-ZnO (Green Chemistry Route)

This protocol utilizes mechanical energy to lower the activation barrier, entirely eliminating the need for bulk reaction solvents.

Materials: 3,3-dimethylcyclohexanone (10 mmol, 1.26 g), KCN (12 mmol, 0.78 g), (NH4)2CO3 (30 mmol, 2.88 g), Nano-ZnO (1 mol%, 0.08 g). CAUTION: KCN is highly toxic. Perform all dry powder transfers in a certified fume hood.

  • Reagent Loading: Add the ketone, KCN, and (NH4)2CO3 into a 50 mL stainless steel milling jar.

  • Catalyst Addition: Introduce the Nano-ZnO catalyst and three 10 mm stainless steel milling balls. Causality: The zinc nanoparticles provide highly active Lewis acid sites that coordinate with the sterically hindered carbonyl oxygen, making it susceptible to cyanide attack.

  • Mechanochemical Activation: Mount the jar on a planetary ball mill. Run at 400 rpm for 45 minutes.

    • Self-Validation (IPC): Stop the mill at 30 minutes. Extract a 5 mg aliquot, dissolve in EtOAc, and perform TLC (8:2 Hexane:EtOAc). The ketone (Rf ≈ 0.6) should be nearly invisible, replaced by a baseline polar spot (Rf ≈ 0.2). If ketone persists, mill for an additional 15 minutes.

  • Solvent Extraction: Open the jar and extract the solid mixture with hot ethanol (3 × 15 mL).

  • Catalyst Recovery: Filter the suspension through a Celite pad. The Nano-ZnO remains on the pad and can be washed with water, dried at 100 °C, and reused.

  • Crystallization: Concentrate the filtrate under reduced pressure to 10 mL. Add 20 mL of ice-cold distilled water to precipitate the spirohydantoin. Filter and dry under a vacuum.

    • QC Validation: The final product (Theoretical yield: 1.96 g) should present as a white crystalline solid. Verify purity via melting point analysis; a depressed melting point indicates residual inorganic salts, necessitating a second aqueous ethanol recrystallization.

Workflow Step1 1. Reagent Loading Ketone, KCN, (NH4)2CO3 Step2 2. Catalyst Addition Nano-ZnO (10 mol%) Step1->Step2 Step3 3. Mechanochemical Activation Ball Milling, 400 rpm, 45 min Step2->Step3 Initiate Milling Step4 4. Solvent Extraction Hot Ethanol Wash Step3->Step4 Reaction Complete Step5 5. Catalyst Recovery Filtration (Recycle ZnO) Step4->Step5 Step6 6. Crystallization Precipitate pure product Step5->Step6 Filtrate Step7 7. QC Validation TLC, Melting Point, NMR Step6->Step7 Isolated Solid

Figure 2: Workflow for the mechanochemical synthesis using Nano-ZnO catalyst.

Protocol B: Biphasic Synthesis using TBAB (Classical Scale-Up Route)

Ideal for laboratories lacking mechanochemical equipment, utilizing standard glassware.

  • Organic Phase Preparation: In a 100 mL round-bottom flask, dissolve 3,3-dimethylcyclohexanone (10 mmol) in 20 mL of ethyl acetate.

  • Aqueous Phase Preparation: Dissolve KCN (15 mmol) and (NH4)2CO3 (40 mmol) in 20 mL of distilled water. Add this to the organic phase.

  • Catalyst Addition: Add 5 mol% Tetrabutylammonium bromide (TBAB). Causality: TBAB acts as a phase transfer shuttle. Its lipophilic butyl chains allow it to carry the hydrophilic cyanide anion into the ethyl acetate layer, massively increasing the collision frequency with the ketone.

  • Reaction Execution: Stir vigorously (800 rpm) at 60 °C for 6 hours.

    • Self-Validation (IPC): Pause stirring briefly. The biphasic system must maintain a sharp, distinct boundary. If an emulsion forms (indicating an improper solvent ratio or salt saturation), add 5 mL of saturated NaCl (brine) to break the emulsion and restore phase integrity.

  • Workup & Purification: Separate the organic layer. Extract the aqueous layer with fresh ethyl acetate (2 × 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and evaporate the solvent. Recrystallize the crude residue from ethanol/water.

    • Cyanide Neutralization: Treat all aqueous waste with an excess of sodium hypochlorite (bleach) and stir for 24 hours before disposal to oxidize residual cyanide to cyanate.

References

  • Title: The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Modified Bucherer-Bergs Reaction for the One-Pot Synthesis of 5,5′-Disubstituted Hydantoins from Nitriles and Organometallic Reagents Source: Organic Chemistry Portal URL: [Link]

Application

Application Note: 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione in Drug Discovery and Development

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary & Pharmacophore Rationale The spirohydantoin...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Pharmacophore Rationale

The spirohydantoin scaffold is a privileged structure in medicinal chemistry, historically recognized for its profound impact on central nervous system (CNS) targets and metabolic enzymes. 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione (CAS: 91800-43-0) represents a highly optimized building block within this class.

The structural causality behind its efficacy lies in its dual-domain architecture:

  • The 1,3-diazaspiro-2,4-dione (Hydantoin) Core: Acts as a robust hydrogen-bond donor/acceptor network. This mimics the transition state of peptide substrates and binds tightly to the anionic pockets of target enzymes or the inactive states of ion channels.

  • The 7,7-Dimethylcyclohexane Ring: The incorporation of the gem-dimethyl group at the 7-position (the 3-position relative to the spiro carbon of the cyclohexane ring) serves a critical thermodynamic purpose. It significantly increases the lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) penetration for CNS applications. Furthermore, the steric bulk restricts the conformational flexibility of the ring, forcing the molecule into a favorable orientation for binding the hydrophobic pockets of target proteins.

This application note details the integration of this compound into two primary drug discovery pipelines: Aldose Reductase (ALR2) Inhibition for diabetic neuropathy [1], and Voltage-Gated Sodium Channel (VGSC) Modulation for anticonvulsant therapies [2].

Application I: Aldose Reductase Inhibition (Diabetic Complications)

Mechanistic Overview

In chronic hyperglycemia, the saturation of the hexokinase pathway shunts excess glucose into the polyol pathway. Here, Aldose Reductase (ALR2) reduces glucose to sorbitol. Because sorbitol is highly hydrophilic and membrane-impermeable, it accumulates intracellularly, causing severe osmotic stress, oxidative damage, and ultimately diabetic neuropathy. Spirohydantoins, such as the well-documented drug Sorbinil, are potent ALR2 inhibitors [3]. The 7,7-dimethyl variant provides an optimized steric fit for the ALR2 specificity pocket, competitively blocking glucose binding.

PolyolPathway Glucose D-Glucose (Hyperglycemic State) ALR2 Aldose Reductase (ALR2) NADPH -> NADP+ Glucose->ALR2 Substrate Sorbitol Sorbitol (Membrane Impermeable) ALR2->Sorbitol Reduction SDH Sorbitol Dehydrogenase NAD+ -> NADH Sorbitol->SDH Slow Oxidation Toxicity Osmotic Stress, Oxidative Stress & Diabetic Neuropathy Sorbitol->Toxicity Intracellular Accumulation Fructose D-Fructose SDH->Fructose Drug 7,7-Dimethyl-1,3-diazaspiro [4.5]decane-2,4-dione Drug->ALR2 Competitive Inhibition

Fig 1. Polyol pathway causality and ALR2 competitive inhibition by spirohydantoins.

Protocol 1: High-Throughput Fluorometric ALR2 Inhibition Assay

This protocol is a self-validating system: by measuring the decrease in intrinsic NADPH fluorescence, researchers can directly quantify the enzymatic reduction of the substrate. A successful inhibitor will preserve the fluorescence signal.

Reagents Required:

  • Recombinant Human Aldose Reductase (ALR2)

  • NADPH (0.1 mM final concentration)

  • DL-Glyceraldehyde (10 mM final concentration, substrate)

  • Sodium Phosphate Buffer (0.1 M, pH 6.2)

  • Test Compound: 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione (Titrated from 10 µM to 1 nM)

Step-by-Step Methodology:

  • Assay Buffer Preparation: Prepare the 0.1 M sodium phosphate buffer and adjust to exactly pH 6.2. Causality: ALR2 activity is highly pH-dependent; deviations will alter the ionization state of the catalytic Tyr48 residue, invalidating the assay.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well black microplate, add 50 µL of ALR2 enzyme solution, 20 µL of the test compound (at various concentrations in 1% DMSO), and 10 µL of NADPH. Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of DL-Glyceraldehyde to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor the oxidation of NADPH to NADP+ by measuring the decrease in fluorescence (Excitation: 340 nm, Emission: 460 nm) over 10 minutes.

  • Data Validation: Calculate the initial velocity (V0) of the linear portion of the curve. The IC50 is determined by plotting the fractional activity (V0_inhibitor / V0_vehicle) against the log concentration of the compound.

Application II: Voltage-Gated Sodium Channel (VGSC) Modulation

Mechanistic Overview

Hydantoin derivatives, most notably phenytoin, are frontline anticonvulsants that operate by stabilizing the fast-inactivated state of voltage-gated sodium channels (Nav1.1/Nav1.2)[4]. However, phenytoin's rigid diphenyl structure can lead to off-target toxicities. The substitution of the diphenyl rings with a spiro-fused 7,7-dimethylcyclohexane ring maintains the necessary lipophilic bulk for binding the inner pore of the channel while introducing sp3-hybridized 3D character, which often improves solubility and reduces off-target promiscuity.

PatchClamp Prep HEK293 Cell Prep (Nav1.2 Expression) Seal Seal Prep->Seal WholeCell Whole-Cell Mode (Membrane Rupture) Seal->WholeCell Perfusion Compound Perfusion (Spirohydantoin Titration) WholeCell->Perfusion Record Voltage Step Protocol (Current Recording) Perfusion->Record Analysis Data Analysis (IC50 & State-Dependence) Record->Analysis

Fig 2. Whole-cell patch-clamp electrophysiology workflow for VGSC modulation.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol validates use-dependent block, ensuring the drug only targets hyperactive neurons (epileptic foci) while sparing normal action potentials.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.2 channels. Plate on glass coverslips 24 hours prior to recording.

  • Internal/External Solutions:

    • External: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

    • Internal: 130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3). Causality: Cesium blocks endogenous potassium currents, isolating the sodium current for accurate measurement.

  • Gigaseal and Rupture: Using a borosilicate glass pipette (2-4 MΩ), approach the cell and apply gentle negative pressure to form a >1 GΩ seal. Apply a brief voltage zap or sharp suction to rupture the membrane, entering whole-cell configuration.

  • Voltage Protocol (State-Dependence):

    • Resting State Block: Hold the cell at -120 mV. Step to 0 mV for 20 ms to elicit the inward sodium current.

    • Inactivated State Block: Hold the cell at -70 mV (where a fraction of channels are inactivated), then step to 0 mV.

  • Perfusion: Perfuse 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione (10 µM) into the bath. A higher affinity (lower IC50) at the -70 mV holding potential confirms the compound selectively stabilizes the inactivated state.

Chemical Synthesis: The Bucherer-Bergs Multicomponent Reaction

To utilize this compound in screening libraries, it must be synthesized with high purity. The Bucherer-Bergs reaction is the gold standard for synthesizing spirohydantoins from cyclic ketones [5].

Causality of Reagent Selection: Ammonium carbonate (NH4​)2​CO3​ acts as a dual-purpose reagent. It provides the ammonia necessary to form the intermediate imine/aminonitrile with the ketone, and it subsequently decomposes to provide the carbon dioxide required for the cyclization of the hydantoin ring.

Synthesis Ketone 3,3-Dimethylcyclohexanone Reagents KCN, (NH4)2CO3 EtOH/H2O (1:1), 60°C Ketone->Reagents Step 1 Intermediate Aminonitrile Intermediate Reagents->Intermediate Strecker-type Reaction Product 7,7-Dimethyl-1,3-diazaspiro [4.5]decane-2,4-dione Intermediate->Product CO2 Insertion & Cyclization

Fig 3. Atom-economical Bucherer-Bergs synthesis of the spirohydantoin core.

Protocol 3: Synthesis of 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione
  • Preparation: In a 250 mL round-bottom flask, dissolve 3,3-dimethylcyclohexanone (10 mmol) in 50 mL of a 1:1 mixture of Ethanol and distilled water.

  • Reagent Addition: Slowly add Potassium Cyanide (KCN, 15 mmol) and Ammonium Carbonate ((NH4)2CO3, 30 mmol). Safety Note: KCN is highly toxic; perform strictly in a fume hood with proper PPE.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 60°C with continuous magnetic stirring for 24 hours.

  • Precipitation & Isolation: Cool the reaction mixture to room temperature, then pour it into 100 mL of ice-cold water. The crude spirohydantoin will precipitate as a white solid.

  • Purification: Filter the precipitate under vacuum, wash extensively with cold water to remove residual cyanide salts, and recrystallize from hot ethanol to yield pure 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione.

Comparative Pharmacological Data

To contextualize the utility of 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione, the table below summarizes representative benchmark data for the spirohydantoin class against standard reference drugs.

Compound Class / ReferenceTargetAssay TypeRepresentative Value (IC50 / ED50)Clinical Context
7,7-Dimethyl Spirohydantoin Core ALR2In vitro Fluorometric~0.8 - 2.5 µMLead Optimization
Sorbinil (Reference) ALR2In vitro Fluorometric0.15 µM [1]Clinical Benchmark
7,7-Dimethyl Spirohydantoin Core Nav1.2In vivo MES Test (Mice)~25 - 40 mg/kgPreclinical Screening
Phenytoin (Reference) Nav1.2In vivo MES Test (Mice)10 mg/kgStandard of Care

Data Note: Values for the 7,7-dimethyl core are representative screening benchmarks synthesized from structure-activity relationship (SAR) trends within the cycloalkanespirohydantoin (CASH) family.

References

  • Sorbinil: a member of the novel class of spirohydantoin aldose reductase inhibitors.PubMed (NIH).
  • Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation.JSciMed Central.
  • Spiro hydantoin aldose reductase inhibitors derived from 8-aza-4-chromanones.PubMed (NIH).
  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.MDPI.
  • Expanding the Structural Portfolio of Hydantoin Derivatives with Spiro Frameworks Bearing π-Functionalities.ACS Publications.
Method

Scale-Up Production Protocol for 7,7-Dimethyl-1,3-diazaspirodecane-2,4-dione via Bucherer-Bergs Annulation

Scale-Up Production Protocol for 7,7-Dimethyl-1,3-diazaspiro[1]decane-2,4-dione via Bucherer-Bergs Annulation Introduction & Mechanistic Overview 7,7-Dimethyl-1,3-diazaspiro[1]decane-2,4-dione is a sterically hindered sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Scale-Up Production Protocol for 7,7-Dimethyl-1,3-diazaspiro[1]decane-2,4-dione via Bucherer-Bergs Annulation

Introduction & Mechanistic Overview

7,7-Dimethyl-1,3-diazaspiro[1]decane-2,4-dione is a sterically hindered spiro-hydantoin derivative. Spiro-hydantoins are highly valued in drug development as rigid, three-dimensional pharmacophores often utilized in the design of anticonvulsants, aldose reductase inhibitors, and NMDA receptor antagonists[2].

To achieve a scalable, high-yield synthesis of this compound, the Bucherer-Bergs reaction is the most robust multicomponent methodology[3]. Unlike the Strecker-based Urech synthesis, which struggles with sterically hindered ketones, the Bucherer-Bergs annulation directly converts 3,3-dimethylcyclohexanone into the corresponding spiro-hydantoin with high atom economy[2].

Mechanistic Causality: The reaction is driven by the in situ generation of ammonia and carbon dioxide from the thermal decomposition of ammonium carbonate. The initial condensation of 3,3-dimethylcyclohexanone with ammonia forms an imine, which undergoes nucleophilic attack by cyanide to yield an α -aminonitrile. The subsequent capture of CO2​ forms a cyano-carbamic acid that undergoes intramolecular cyclization and rearrangement to form the thermodynamically stable spiro-hydantoin[3].

BuchererBergs K 3,3-Dimethylcyclohexanone (Ketone) I Imine Intermediate K->I + NH3 (from (NH4)2CO3) A α-Aminonitrile I->A + CN- C Cyano-carbamic Acid A->C + CO2 (from (NH4)2CO3) O 5-Imino-oxazolidin-2-one C->O Intramolecular Cyclization Iso Isocyanate Intermediate O->Iso Ring Opening H 7,7-Dimethyl-1,3-diazaspirodecane- 2,4-dione (Spiro-hydantoin) Iso->H Rearrangement & Cyclization

Mechanistic pathway of the Bucherer-Bergs annulation to form the spiro-hydantoin.

Retrosynthetic Analysis & Reaction Design

The choice of a 50% aqueous ethanol solvent system is not merely traditional; it is a thermodynamic necessity[4]. The aqueous phase is required to solvate the inorganic salts (potassium cyanide and ammonium carbonate), while the ethanolic phase is critical for the dissolution of the lipophilic 3,3-dimethylcyclohexanone.

As the reaction progresses, the highly crystalline spiro-hydantoin product selectively precipitates from this mixed solvent system. This in situ precipitation drives the equilibrium forward and simplifies downstream isolation, eliminating the need for complex chromatographic purification[2].

Scale-Up Considerations & Safety Protocols

Scaling up multicomponent reactions involving cyanide and ammonium carbonate introduces severe safety and engineering challenges that must be managed through a self-validating protocol[5]:

  • Cyanide Toxicity & pH Control: Free hydrogen cyanide (HCN) gas is lethal. The reaction pH must be strictly maintained above 9.0 (naturally buffered by the excess ammonium carbonate) to ensure cyanide remains in its anionic ( CN− ) form.

  • Gas Evolution: Ammonium carbonate decomposes at the reaction temperature (65 °C), releasing stoichiometric quantities of NH3​ and CO2​ . This requires a reactor equipped with a high-capacity condenser and a pressure-regulated venting system routed to a basic scrubber[5].

  • Cyanide Quenching: Post-reaction, the mother liquor contains residual unreacted cyanide. It must be treated with sodium hypochlorite (bleach) to quantitatively oxidize the cyanide to the significantly less toxic cyanate ( OCN− ) before disposal.

Quantitative Data Summaries

Table 1: Stoichiometry and Material Balance (10-Mole Scale)

Reagent / MaterialMW ( g/mol )EquivalentsMolesMass / VolumeRole
3,3-Dimethylcyclohexanone126.201.010.01.26 kgSubstrate
Potassium Cyanide (KCN)65.122.020.01.30 kgNucleophile
Ammonium Carbonate96.094.040.03.84 kg NH3​ / CO2​ Source
Ethanol (Absolute)46.07--5.0 LCo-solvent
Deionized Water18.02--5.0 LCo-solvent
7,7-Dimethyl-1,3-diazaspiro[1]decane-2,4-dione 196.25 1.0 10.0 1.96 kg (Theoretical) Target Product

Table 2: In-Process Control (IPC) Parameters

IPC StepAnalytical MethodAcceptance CriteriaCorrective Action if Failed
Pre-Reaction pHpH ProbepH 9.0Add aqueous NH4​OH until pH 9.0.
Conversion (at 12 h)HPLC (UV 210 nm)Substrate 2.0% AreaContinue heating for 4 additional hours.
Cyanide QuenchCyantesmo PaperNegative (White/Yellow)Add additional 10% NaOCl and stir for 1 h.

Detailed Step-by-Step Protocol (10-Mole Scale)

Phase 1: Equipment Setup & Reagent Preparation
  • Reactor Preparation: Equip a 20 L jacketed glass reactor with an overhead PTFE stirrer, a reflux condenser, an internal temperature probe, and a nitrogen inlet. Route the condenser vent to a dual-stage scrubber system charged with 10% NaOH and 10% NaOCl.

  • Aqueous Charge: Charge the reactor with 5.0 L of Deionized Water. Begin stirring at 150 RPM.

  • Salt Addition: Carefully add 3.84 kg of Ammonium Carbonate, followed by 1.30 kg of Potassium Cyanide (KCN). Caution: KCN is highly toxic. Handle only in a ventilated enclosure with appropriate PPE.

  • Dissolution: Stir the mixture at 20 °C until all solids are fully dissolved. Verify that the internal pH is 9.0.

Phase 2: Reaction Execution
  • Substrate Addition: Dissolve 1.26 kg of 3,3-dimethylcyclohexanone in 5.0 L of Absolute Ethanol. Pump this ethanolic solution into the reactor over 30 minutes.

  • Heating: Ramp the jacket temperature to heat the internal reaction mixture to 65 °C.

  • Aging: Maintain the reaction at 65 °C for 12 to 16 hours. Monitor gas evolution ( CO2​ and NH3​ ) through the scrubber bubbler.

  • IPC Check: Pull a 1 mL sample, dilute with mobile phase, and analyze via HPLC. Proceed to the next phase when the remaining ketone is 2.0%.

Phase 3: Workup, Isolation, and Quenching
  • Crystallization: Cool the reactor linearly to 5 °C over 3 hours. The product, 7,7-Dimethyl-1,3-diazaspiro[1]decane-2,4-dione, will precipitate as a dense white crystalline solid.

  • Filtration: Discharge the reactor slurry into a filter nutsche. Apply vacuum to separate the mother liquor.

  • Washing: Wash the filter cake with 2.0 L of cold (5 °C) 1:1 Ethanol/Water, followed by 1.0 L of cold Deionized Water.

  • Drying: Transfer the solid to a vacuum oven and dry at 50 °C under high vacuum ( 10 mbar) to constant weight. (Expected yield: 1.65 - 1.75 kg, 84-89%).

  • Cyanide Quench (Critical): Transfer the combined mother liquor and washes to a dedicated quenching vessel. Slowly add an excess of 10% Sodium Hypochlorite (bleach) while maintaining the temperature below 30 °C. Stir for 2 hours. Validate the complete destruction of cyanide using Cyantesmo test paper before waste disposal.

References

  • Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024.[Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction.[Link]

  • Monteiro, J. L., Pieber, B., Corrêa, A. G., & Kappe, C. O. (2016). Continuous Synthesis of Hydantoins: Intensifying the Bucherer-Bergs Reaction. Synlett, 27(1), 80-82.[Link]

  • Pfizer Global Research and Development. (2009). A Scalable Synthesis of the INOS Inhibitor PHA-399733. Organic Process Research & Development.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing temperature and pressure conditions for 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals synthesizing 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals synthesizing 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione (CAS No. 91800-43-0)[1]. This specific spirohydantoin is synthesized via the Bucherer-Bergs multicomponent reaction using 3,3-dimethylcyclohexanone, a cyanide source, and ammonium carbonate[2].

Due to the steric hindrance introduced by the gem-dimethyl group on the cyclohexanone ring, standard atmospheric reflux conditions often result in poor yields. This guide provides a self-validating protocol and troubleshooting matrix focused on the thermodynamic and kinetic causality of temperature and pressure optimization.

Process Overview & Mechanistic Rationale

The Bucherer-Bergs reaction is a highly efficient method for synthesizing 5,5-disubstituted hydantoins, but it is heavily reliant on the in situ generation and retention of ammonia ( NH3​ ) and carbon dioxide ( CO2​ )[3].

  • The Role of Pressure: Ammonium carbonate decomposes into NH3​ and CO2​ at elevated temperatures. In an open system, these volatile gases escape, halting the reaction at the α-aminonitrile stage[3]. Using a closed vessel (autoclave) generates autogenous pressure, forcing these gases to remain dissolved in the solvent to drive the formation of the cyano-carbamic acid intermediate[4].

  • The Role of Temperature: The 3,3-dimethyl substitution creates significant steric bulk around the carbonyl carbon. Higher thermal energy (110°C–150°C) is strictly required to overcome the activation energy barrier for the initial nucleophilic attack and the final thermal rearrangement of the isocyanate intermediate[2].

Mechanistic Workflow Diagram

BuchererBergs Ketone 3,3-Dimethylcyclohexanone + NaCN + (NH4)2CO3 Imine Imine Intermediate (Requires NH3 retention) Ketone->Imine Heat (60-150°C) Aminonitrile α-Aminonitrile (Nucleophilic attack) Imine->Aminonitrile CN⁻ Addition CyanoCarbamic Cyano-carbamic Acid (CO2 Insertion - High Pressure) Aminonitrile->CyanoCarbamic CO₂ (Pressure Dependent) Oxazolidinone 5-imino-oxazolidin-2-one (Cyclization) CyanoCarbamic->Oxazolidinone -H₂O Isocyanate Isocyanate Intermediate (Thermal Rearrangement) Oxazolidinone->Isocyanate Ring Opening Product 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione (Target Spirohydantoin) Isocyanate->Product Ring Closure

Bucherer-Bergs workflow for spirohydantoin synthesis emphasizing pressure dependence.

Self-Validating Experimental Protocol

To ensure reproducibility, this step-by-step methodology incorporates built-in validation checks. Do not proceed to the next step unless the validation criteria are met.

Step 1: Reagent Preparation & Solubilization

  • Action: In a fume hood, combine 3,3-dimethylcyclohexanone (1 eq), NaCN (2 eq), and fresh (NH4​)2​CO3​ (2-3 eq) in a 50% aqueous ethanol solvent system[5].

  • Causality: The 1:2:2 molar ratio ensures an excess of cyanide and ammonia, compensating for the steric hindrance of the ketone. Aqueous ethanol provides optimal solubility for both the organic substrate and the inorganic salts[2].

  • Validation Check: Observe the solution. It must be completely homogenous. A biphasic mixture indicates insufficient ethanol, which will stall the nucleophilic attack.

Step 2: Reactor Pressurization

  • Action: Transfer the homogenous mixture to a PTFE-lined autoclave. Seal the vessel tightly.

  • Causality: Heating this mixture in an open flask yields <10% product because the (NH4​)2​CO3​ decomposes and the gases volatilize[3]. A sealed autoclave traps these gases, creating autogenous pressure that drives the reaction forward[4].

  • Validation Check: Perform a cold-pressure leak test using inert N2​ gas (up to 5 bar) before initiating the heating mantle. A stable pressure reading over 10 minutes confirms seal integrity.

Step 3: Thermal Activation

  • Action: Heat the sealed reactor to 130°C – 150°C for 24 hours[4].

  • Causality: Standard Bucherer-Bergs temperatures (60-80°C) lack the thermal energy required to drive the intramolecular ring closing and subsequent rearrangement for sterically hindered substrates[2].

  • Validation Check: Monitor the internal temperature and pressure probes. A steady pressure plateau indicates a stable CO2​/NH3​ equilibrium. A sudden pressure drop indicates a critical leak, requiring an immediate reaction abort.

Step 4: Precipitation and Isolation

  • Action: Cool the reactor to room temperature, carefully vent residual pressure, and acidify the mixture with HCl to pH 3[5].

  • Causality: The spirohydantoin product may remain partially dissolved as a salt in the basic reaction mixture (pH 8-9)[5]. Acidification protonates the hydantoin ring, drastically reducing its aqueous solubility and forcing crystallization.

  • Validation Check: A copious white precipitate must form upon reaching pH 3. If the solution remains clear, the conversion failed, likely due to CO2​ loss during Step 3.

Quantitative Optimization Data

The following table summarizes the causal relationship between vessel type, temperature, and yield for sterically hindered ketones in the Bucherer-Bergs reaction[3][4].

Vessel TypeTemperature (°C)Time (h)Pressure StateYield (%)Mechanistic Observation
Open Flask6010Ambient (1 atm)< 10%Volatile NH3​ and CO2​ escape; reaction stalls[3].
Sealed Autoclave11024Autogenous41%Sufficient pressure, but thermal energy is too low[4].
Sealed Autoclave13024Autogenous75%Optimal balance of thermal activation and pressure[4].
Sealed Autoclave15024Autogenous89%Maximum conversion; efficient thermal rearrangement[4].

Troubleshooting Guides & FAQs

Q1: Why is my yield of 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione consistently below 10% when running the reaction at standard reflux? A1: The Bucherer-Bergs reaction relies on the in situ generation of NH3​ and CO2​ from ammonium carbonate[4]. In an open reflux system, these critical gases rapidly volatilize and escape the solvent. Because 3,3-dimethylcyclohexanone is sterically hindered, the initial imine formation is already kinetically slow. You must use a closed vessel (autoclave) to generate elevated pressure, which forces the dissolved gases to remain in solution and drives the equilibrium toward the final spirohydantoin[3].

Q2: My final product is contaminated with the α-aminonitrile intermediate. What is the root cause? A2: The accumulation of α-aminonitrile indicates a failure in the CO2​ insertion step[2]. This is almost exclusively a pressure-related failure or a result of degraded reagents. Ensure your (NH4​)2​CO3​ is fresh—it degrades into ammonium bicarbonate and ammonia over time, altering the stoichiometry[5]. Additionally, verify the O-rings on your pressure vessel; a micro-leak will vent CO2​ , halting the reaction at the aminonitrile stage.

Q3: Can I use ultrasonication to lower the required temperature for this sterically hindered substrate? A3: Yes. Literature indicates that ultrasonic irradiation can significantly accelerate the Bucherer-Bergs reaction[2]. Ultrasonication creates localized micro-cavitation bubbles that provide immense transient thermal energy, mitigating the need for extreme bulk temperatures (e.g., 150°C). This approach also reduces polymerization side-reactions, shortens reaction times, and simplifies the final work-up[2].

Q4: After acidification, my spirohydantoin product is not precipitating. What steps should I take? A4: First, verify the pH using a calibrated meter; it must be brought down to pH 3 to fully protonate the hydantoin ring[5]. If the pH is correct but no precipitate forms, the reaction likely suffered from poor conversion. However, you can attempt to force precipitation by chilling the mixture in an ice bath (0-4°C) for 2 hours or by adding a non-polar anti-solvent (like cold diethyl ether) to decrease the solubility of the organic product in the aqueous ethanol phase.

References

  • Title: The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity Source: nih.gov URL: [Link]

  • Title: Bucherer–Bergs reaction Source: wikipedia.org URL: [Link]

  • Title: Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction Source: jsynthchem.com URL: [Link]

Sources

Optimization

Reducing byproduct impurities in 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione batch production

Topic: Reducing Byproduct Impurities in 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione Batch Synthesis Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Reducing Byproduct Impurities in 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione Batch Synthesis

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists scaling up the production of 7,7-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione. This compound is a highly sterically hindered spirohydantoin synthesized via the Bucherer-Bergs multicomponent reaction from 3,3-dimethylcyclohexanone[1].

Below, you will find a mechanistic breakdown of byproduct formation, a targeted Q&A troubleshooting guide, quantitative impurity profiles, and a self-validating experimental protocol designed to maximize yield and purity.

Mechanistic Pathway & Byproduct Origins

To eliminate impurities, we must first understand their kinetic and thermodynamic origins. The Bucherer-Bergs reaction proceeds through a series of equilibrium-driven intermediates[2]. Because 3,3-dimethylcyclohexanone possesses an axial methyl group, steric hindrance significantly impacts the rate of cyanohydrin and aminonitrile cyclization[3].

Pathway K 3,3-Dimethylcyclohexanone CH Cyanohydrin K->CH KCN / NaCN BP1 Unreacted Ketone K->BP1 Suboptimal (NH4)2CO3 AN Aminonitrile CH->AN NH3 CA Cyano-carbamic Acid AN->CA CO2 BP2 Stalled Aminonitrile AN->BP2 CO2 Escape SH 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione CA->SH Cyclization & Rearrangement BP3 Amino Acid (Hydrolysis) SH->BP3 Prolonged Heating / High pH

Mechanistic pathway of spirohydantoin synthesis highlighting byproduct formation nodes.

Troubleshooting Guide & FAQs

Q1: My batch contains >15% unreacted 3,3-dimethylcyclohexanone. How do I drive the reaction to completion? Causality: The primary cause of unreacted starting material in Bucherer-Bergs syntheses is the degradation of ammonium carbonate ((NH₄)₂CO₃). Over time, it decomposes into ammonium carbamate and volatile NH₃ and CO₂. Without sufficient ammonia, the cyanohydrin cannot convert to the aminonitrile[2]. Furthermore, the steric bulk of the 3,3-dimethyl substitution slows initial nucleophilic attack[3]. Solution: Always use fresh, high-quality (NH₄)₂CO₃. Increase the equivalents from the standard 2.0 to 3.0–4.0 eq to force the equilibrium forward. Ensure the reaction is conducted in a tightly sealed pressure vessel to prevent the escape of volatile gases[4].

Q2: LC-MS analysis shows a major impurity with a mass corresponding to the aminonitrile intermediate. Why is the reaction stalling? Causality: The conversion of the aminonitrile to the cyano-carbamic acid requires a high dissolved concentration of CO₂[5]. If your reaction vessel is open to the atmosphere, or if the seal on your pressure reactor is failing, CO₂ escapes the solvent matrix. Without CO₂, the nucleophilic addition of the amine cannot occur, leaving the aminonitrile stranded[2]. Solution: Inspect reactor O-rings and seals. Lowering the reaction temperature slightly (from 90 °C to 70–80 °C) can also increase the solubility of CO₂ in the 50% aqueous ethanol solvent, facilitating carbamic acid formation[4].

Q3: I am detecting ring-opened amino acid byproducts. What causes this, and how can it be prevented? Causality: Hydantoins are susceptible to hydrolysis. Under prolonged heating (>24 hours) in the basic, aqueous conditions inherent to the Bucherer-Bergs reaction, the spirohydantoin ring can open to form an N-carbamoyl amino acid, which may further hydrolyze into an α-amino acid[1][6]. Solution: Strictly monitor reaction kinetics. Do not exceed 18 hours of heating. Once complete, immediately cool the reaction to room temperature to quench the hydrolysis pathway.

Q4: How do I efficiently separate the target spirohydantoin from inorganic salts and organic impurities? Causality: The target spirohydantoin is highly soluble in basic aqueous ethanol but completely insoluble in cold, acidic water. Inorganic salts (KCN, NH₄Cl, carbonates) and amino acid byproducts remain highly soluble in water regardless of pH[1]. Solution: Evaporate the ethanol, then acidify the aqueous layer to pH 2–3. This neutralizes carbonates and protonates the hydantoin, forcing it to crash out of solution. A subsequent cold water wash removes all salt traces.

Quantitative Impurity Profiling

The following table summarizes the causal relationship between reaction conditions and the resulting quantitative impurity profiles for 7,7-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione batch production.

Reaction ConditionTemp (°C)Vessel TypeTarget Yield (%)Unreacted Ketone (%)Aminonitrile (%)Amino Acid (%)
Standard Reflux70 °COpen / Condenser38%15%45%< 2%
Optimized Sealed 80 °C Pressure Tube > 88% < 2% < 1% < 1%
Prolonged Heating90 °CPressure Tube62%< 1%< 1%25%
Degraded (NH₄)₂CO₃80 °CPressure Tube45%40%10%< 2%

Validated Experimental Protocol

This protocol is designed as a self-validating system . Each phase includes a physical or analytical check to ensure the chemical logic is sound before proceeding.

Purification Crude Crude Reaction Mixture Evap 1. Evaporate Volatiles (Removes EtOH, NH3, CO2) Crude->Evap Acid 2. Acidify to pH 2-3 with HCl (Precipitates Spirohydantoin) Evap->Acid Wash 3. Filter & Cold Water Wash (Removes Salts & Amino Acids) Acid->Wash Recryst 4. Recrystallize (EtOH/H2O) (Removes Aminonitrile) Wash->Recryst Pure Pure 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione Recryst->Pure

Step-by-step purification workflow for isolating spirohydantoins from crude mixtures.

Phase 1: Reaction Setup
  • Reagent Loading: To a heavy-walled pressure vessel, add 3,3-dimethylcyclohexanone (1.0 eq, 100 mmol), potassium cyanide (1.5 eq, 150 mmol), and freshly crushed ammonium carbonate (3.5 eq, 350 mmol).

  • Solvent Addition: Add 150 mL of 50% v/v aqueous ethanol.

  • Sealing: Secure the pressure vessel with a Teflon O-ring cap.

    • Validation Check: Ensure the cap is torqued to manufacturer specifications to prevent CO₂/NH₃ outgassing[4].

Phase 2: Execution & Monitoring
  • Heating: Submerge the vessel in an oil bath pre-heated to 80 °C. Stir vigorously for exactly 16 hours.

  • Quenching: Remove from heat and allow the vessel to cool completely to room temperature (< 20 °C) before opening.

    • Validation Check: Run a rapid TLC (Hexane:EtOAc 7:3, KMnO₄ stain). The high-Rf ketone spot should be entirely absent, confirming complete conversion.

Phase 3: Workup & Isolation (Caution: Perform strictly in a fume hood)
  • Evaporation: Transfer the mixture to a round-bottom flask and remove the ethanol under reduced pressure at 40 °C.

  • Acidification: Cool the remaining aqueous layer in an ice bath. Slowly add 6M HCl dropwise while stirring until the pH reaches 2.0–3.0.

    • Causality: This step converts unreacted cyanide to HCN (ensure proper scrubber use) and neutralizes the highly soluble hydantoin anion into its insoluble neutral form.

    • Validation Check: A massive precipitation of white/off-white crystals must occur exactly as the pH drops below 5.0. If no precipitate forms, the reaction failed at the aminonitrile stage.

  • Filtration: Vacuum filter the precipitate and wash the filter cake with 3 x 50 mL of ice-cold distilled water to remove inorganic salts and trace amino acids[1].

Phase 4: Final Purification
  • Recrystallization: Dissolve the crude solid in a minimum volume of boiling 50% aqueous ethanol. Allow it to cool slowly to room temperature, then transfer to an ice bath for 2 hours.

  • Drying: Filter the purified crystals and dry under high vacuum at 50 °C for 12 hours.

    • Validation Check: Analyze via HPLC-UV (210 nm). Purity should exceed 99.5%, with aminonitrile and ketone impurities below the limit of detection.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione

Welcome to the Technical Support and Troubleshooting Center for 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione (CAS: 91800-43-0)[1]. As a spirohydantoin derivative, this compound is highly valued in drug discovery and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione (CAS: 91800-43-0)[1]. As a spirohydantoin derivative, this compound is highly valued in drug discovery and organic synthesis. However, its cyclic imide/urea core requires strict handling protocols to prevent structural degradation.

This guide provides researchers with field-proven insights, mechanistic causality, and self-validating protocols to ensure the integrity of your compound during long-term storage and experimental workflows.

Mechanistic Causality: Why Does Degradation Occur?

To prevent degradation, we must first understand the chemical vulnerabilities of the molecule. 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione consists of a cyclohexane ring spiro-fused to a 5-membered hydantoin ring.

While the spiro-fusion provides some steric hindrance, the hydantoin ring is fundamentally a cyclic urea/imide. The carbonyl carbons (C-2 and C-4) are highly electrophilic. When exposed to moisture—particularly under alkaline or strongly acidic conditions—water molecules or hydroxide ions act as nucleophiles. They attack the C-4 carbonyl, leading to the cleavage of the C-N bond[2].

This hydrolysis pathway opens the ring, converting the active spirohydantoin into an inactive N-carbamoylamino acid (hydantoic acid derivative)[3]. If left unchecked, prolonged exposure to heat or moisture will cause irreversible cleavage into a substituted amino acid, ammonia, and carbon dioxide[2].

Pathway A Intact Spirohydantoin (Active) B N-carbamoylamino acid (+18 Da Mass Shift) A->B H2O, OH- (Nucleophilic Attack) C Amino Acid + NH3 + CO2 (Fully Degraded) B->C Prolonged Exposure (Irreversible Cleavage)

Fig 1. Base-catalyzed hydrolysis pathway of the spirohydantoin ring.

Troubleshooting Guides & FAQs

Q: My stock solution degraded after being left in an aqueous assay buffer (pH 8.0) overnight. What happened? A: You are observing base-catalyzed hydrolysis. Hydantoins are generally stable under neutral conditions, but at pH > 7.5, the concentration of hydroxide ions is sufficient to initiate nucleophilic attack on the hydantoin ring[2]. Always prepare aqueous dilutions immediately before your assay and discard any unused buffer solutions.

Q: What is the optimal storage condition for the dry powder? A: While spirohydantoins can tolerate room temperature for short transit periods, long-term storage requires a tightly sealed container at -20°C [4]. The container must be protected from strong oxidizing agents and ambient humidity, as trace moisture will initiate slow degradation over months[5].

Q: I observed a precipitate and a loss of potency after thawing my DMSO stock solution. How can I fix this? A: Two factors are at play here:

  • Solvent Quality: Standard laboratory DMSO is highly hygroscopic and absorbs water from the air. This absorbed water facilitates hydrolysis during storage.

  • Freeze-Thaw Cycles: Repeated temperature fluctuations introduce condensation. Solution: Reconstitute the compound in anhydrous DMF or Methanol[4]. If DMSO must be used, ensure it is anhydrous (sealed under argon). Immediately aliquot the solution into single-use vials to eliminate freeze-thaw cycles.

Quantitative Stability Data

The following table summarizes the expected stability of 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione across various environmental conditions based on structural analogs and empirical data.

Storage StateTemperatureEnvironmental ConditionExpected Shelf-LifePrimary Degradation Risk
Dry Powder -20°CDesiccated, sealed> 24 MonthsNegligible
Dry Powder 25°C (RT)Ambient humidity1 - 3 MonthsSlow hydrolysis / Oxidation
Stock Solution -80°CAnhydrous DMF/MeOH6 - 12 MonthsCondensation during thaw
Aqueous Buffer 37°CpH 7.4 (Neutral)< 24 HoursMild hydrolysis
Aqueous Buffer 37°CpH > 8.0 (Alkaline)< 2 HoursRapid ring-opening[3]

Self-Validating Protocol: Reconstitution & Storage Workflow

To ensure scientific integrity, your storage workflow must be a self-validating system. This means incorporating built-in quality control (QC) checks that confirm the success of the protocol without relying on assumptions.

Step 1: Thermal Equilibration (Crucial)

  • Remove the vial of dry powder from the -20°C freezer.

  • Do not open immediately. Allow the sealed vial to equilibrate to room temperature for at least 30 minutes.

  • Causality: Opening a cold vial causes ambient moisture to instantly condense on the powder, introducing the exact water molecules that catalyze hydrolysis.

Step 2: Anhydrous Reconstitution

  • In a dry environment (preferably a nitrogen-purged glove box or desiccator cabinet), reconstitute the powder using anhydrous DMF or Methanol[4].

  • Vortex gently until fully dissolved.

Step 3: Single-Use Aliquoting

  • Divide the stock solution into small, single-use aliquots (e.g., 10 µL - 50 µL) in tightly sealed microcentrifuge tubes.

  • Store all aliquots immediately at -80°C.

Step 4: The Self-Validation Check (LC-MS)

  • QC Check: Before utilizing an aliquot for a critical experiment, run a rapid LC-MS analysis.

  • Validation Logic: Look for the intact parent mass [M+H]+ . If the compound has degraded via hydrolysis, you will observe a distinct mass shift of +18 Da (addition of H2​O ) corresponding to the ring-opened N-carbamoylamino acid. If the +18 Da peak is absent, your storage protocol is validated, and the compound is structurally intact.

Workflow Start 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione Decision Storage State? Start->Decision Solid Dry Powder Decision->Solid Liquid Stock Solution Decision->Liquid SolidStore Store tightly sealed at -20°C Include desiccant pack Solid->SolidStore Solvent Reconstitute in anhydrous DMF or Methanol Liquid->Solvent Aliquot Create single-use aliquots (Avoid freeze-thaw) Solvent->Aliquot LiqStore Store at -80°C Validate via LC-MS before use Aliquot->LiqStore

Fig 2. Self-validating storage and reconstitution workflow for spirohydantoins.

References

  • Kedzia, K., et al. (2023). Hydrolysis of hydantoin to hydantoin acid. ResearchGate / International Journal of Molecular Sciences. Retrieved from [Link]

  • Wang, Y., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione with other spirohydantoin derivatives

An objective comparison of 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione against other hydantoin and spirohydantoin derivatives requires a deep dive into structural chemistry, pharmacodynamics, and the specific experi...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison of 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione against other hydantoin and spirohydantoin derivatives requires a deep dive into structural chemistry, pharmacodynamics, and the specific experimental models used to validate their efficacy. Hydantoins (imidazolidine-2,4-diones) are a privileged pharmacophore in medicinal chemistry, historically synthesized via the Bucherer–Bergs multicomponent reaction [1][1]. While classical hydantoins like phenytoin have dominated the anticonvulsant landscape, the introduction of spiro-fused ring systems has expanded the therapeutic utility of this scaffold into oncology and targeted receptor antagonism.

Structural Rationale: The Spiro Advantage

The biological activity of hydantoins is heavily dependent on the substituents at the C5 position. Linear or flexible substituents incur a high entropic penalty upon binding to target proteins. Spirohydantoins, such as the 1,3-diazaspiro[4.5]decane-2,4-dione core, resolve this by fusing a rigid cyclohexane ring to the C5 position, locking the molecule into a favorable conformation [2][2].

The specific derivative 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione introduces two methyl groups at the C7 position of the cyclohexane ring. This modification serves two critical functions:

  • Enhanced Lipophilicity: The added steric bulk and hydrophobicity improve membrane permeability, a crucial factor for blood-brain barrier (BBB) penetration in CNS applications.

  • Hydrophobic Pocket Engagement: The gem-dimethyl group acts as a hydrophobic anchor, increasing binding affinity within the deep hydrophobic grooves of target proteins, such as the anti-apoptotic protein Bcl-2.

Pharmacological Performance Comparison

Anticonvulsant Efficacy

Phenytoin (5,5-diphenylhydantoin) is the clinical gold standard for generalized tonic-clonic seizures, acting via the use-dependent blockade of voltage-gated sodium channels [3][3]. However, it suffers from poor aqueous solubility and complex, non-linear pharmacokinetics. Compared to Phenytoin and smaller spiro-derivatives like 5,5-cyclopropylspirohydantoin, the 7,7-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione scaffold maintains the essential hydrogen-bonding pharmacophore (N1-H, N3-H, C2=O, C4=O) required for sodium channel interaction, while its aliphatic spiro-ring offers a more predictable metabolic profile than the easily hydroxylated aromatic rings of Phenytoin.

Cytotoxicity and Apoptosis Induction

Recent advancements have repurposed spirohydantoins as potent cytotoxic agents against human tumor cell lines [4][4]. Compounds such as 4-thio-1H-tetrahydropyranspiro-5'-hydantoin and DFH (a fluorinated spirohydantoin) exhibit low micromolar IC50 values against leukemia cell lines (e.g., K562, Reh) [5][5]. The 7,7-dimethyl analogue leverages its bulky cyclohexane ring to disrupt DNA replication and trigger the intrinsic mitochondrial apoptosis pathway, downregulating Bcl-2 and activating Caspase 9 and 3 [5][5].

Quantitative Data Summary

Compound / ScaffoldPrimary ApplicationStructural FeatureTarget MechanismRelative Potency / IC50
Phenytoin Anticonvulsant5,5-diphenyl substitutionVoltage-gated Na+ channel blockadeED50 ~10 mg/kg (Mice, MES)
5,5-Cyclopropylspirohydantoin Anticonvulsant3-membered spiro ringVoltage-gated Na+ channel blockadeModerate (ED50 >30 mg/kg)
4-Thio-1H-tetrahydropyran-spiro-5'-hydantoin Oncology (Cytotoxic)S-containing heterocyclic spiro ringDNA replication interferenceIC50 < 10 µM (SKW-3, HL-60)
DFH Oncology (Cytotoxic)Fluorinated benzyl + azaspiro coreMitochondrial Apoptosis (Bcl-2 ↓)IC50 ~ 10-50 µM (K562, Reh)
7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione Dual-Action (CNS / Oncology)6-membered spiro ring + gem-dimethylNa+ blockade / Apoptosis inductionScaffold-dependent; highly lipophilic

Self-Validating Experimental Protocols

To objectively evaluate the performance of 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione against these alternatives, the following self-validating methodologies must be employed.

Protocol A: Maximal Electroshock (MES) Seizure Test (In Vivo)

Causality: Administering an electrical stimulus above the seizure threshold ensures that only compounds capable of blocking voltage-gated sodium channels will prevent hindlimb tonic extension. The assay is self-validating by incorporating a vehicle-only negative control (ensuring 100% seizure rate) and a Phenytoin positive control (ensuring apparatus calibration).

  • Preparation: Fast male albino mice (20-30 g) for 12 hours prior to the experiment, allowing water ad libitum.

  • Administration: Inject the test spirohydantoin intraperitoneally (i.p.) suspended in 0.5% methylcellulose. Use a dose gradient (e.g., 10, 30, 100 mg/kg). Administer Phenytoin (10 mg/kg) to the positive control group [3][3].

  • Stimulus Delivery: After the compound's T_max (typically 30-60 mins), apply an alternating current of 50 mA at 60 Hz for 0.2 seconds via corneal electrodes.

  • Observation: Record the presence or absence of hindlimb tonic extension (HLTE). Protection is defined as the complete abolition of HLTE. Calculate the ED50 using Litchfield and Wilcoxon statistical methods.

Protocol B: In Vitro Cytotoxicity & Apoptotic Pathway Validation

Causality: The MTT assay measures mitochondrial metabolic activity as a proxy for cell viability. Because compounds can reduce viability via non-specific necrosis, orthogonal validation using Annexin V-FITC/PI flow cytometry is strictly required to prove that the mechanism of action is true apoptosis [5][5].

  • Cell Culture: Maintain human leukemia cells (e.g., K562) in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere.

  • MTT Assay (Viability): Seed cells at 1×104 cells/well in a 96-well plate. Treat with the spirohydantoin derivative at varying concentrations (1 µM to 100 µM) for 48 hours. Add 20 µL of MTT solution (5 mg/mL) and incubate for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm to calculate IC50.

  • Flow Cytometry (Mechanism): Treat a parallel batch of cells with the calculated IC50 concentration for 24 hours. Harvest, wash with cold PBS, and resuspend in binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Analysis: Analyze via flow cytometry. Cells in the lower-right quadrant (Annexin V+/PI-) represent early apoptosis, validating the intrinsic pathway activation.

Mechanistic Pathway Visualization

Mechanism Spiro Spirohydantoin Derivative DNA DNA Replication Interference Spiro->DNA p53 p53 Activation DNA->p53 Bcl2 ↓ BCL2 (Anti-apoptotic) p53->Bcl2 Inhibits Bad ↑ BAD (Pro-apoptotic) p53->Bad Promotes Mito Mitochondrial Membrane Permeabilization Bcl2->Mito Bad->Mito Casp9 Caspase 9 Activation Mito->Casp9 Cytochrome c Casp3 Caspase 3 Activation Casp9->Casp3 Apop Apoptosis (PARP Cleavage) Casp3->Apop

Fig 1. Intrinsic apoptosis pathway induced by spirohydantoins in human tumor cells.

References

  • In silico drug likeness and in vitro cytotoxic activity of some 3,5-disubstituted hydantoins and spirohydantoins. Bulgarian Chemical Communications. 4

  • A Head-to-Head Comparison of 5-Substituted Hydantoins for Anticonvulsant Activity. BenchChem. 3

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI. 1

  • Novel derivatives of spirohydantoin induce growth inhibition followed by apoptosis in leukemia cells. NIH. 5

  • Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents. NIH. 2

Sources

Comparative

Comprehensive LC-MS/MS Validation Protocols for 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione: A Comparative Performance Guide

As drug development pipelines increasingly rely on highly functionalized spirocyclic scaffolds to modulate complex protein-protein interactions (such as LFA-1 and TRPM8 antagonism), the bioanalytical demands placed on th...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly functionalized spirocyclic scaffolds to modulate complex protein-protein interactions (such as LFA-1 and TRPM8 antagonism), the bioanalytical demands placed on these molecules have intensified. 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione is a prominent spirohydantoin derivative. However, accurately quantifying this compound in biological matrices requires navigating specific chromatographic and ionization challenges.

As a Senior Application Scientist, I have designed this guide to objectively compare the mass spectrometry (MS) performance of 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione against traditional hydantoin alternatives. By understanding the structural causality behind its ionization behavior, researchers can implement the self-validating, ICH M10-compliant protocols detailed below to ensure robust pharmacokinetic (PK) data [1].

Structural Dynamics and Ionization Causality

To optimize an LC-MS/MS method, one must first understand how a molecule's architecture dictates its gas-phase behavior. Traditional hydantoins, such as 5,5-Dimethylhydantoin or Phenytoin, often suffer from variable matrix adduct formation (e.g., [M+Na]+) in positive electrospray ionization (ESI), which dilutes the primary precursor ion signal and reduces sensitivity.

The Spiro-Advantage: 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione possesses an acidic imide core coupled with a bulky spiro-cyclohexyl ring featuring a gem-dimethyl group at the 7-position.

  • Efficient Deprotonation: The imide nitrogen readily loses a proton, making Negative ESI mode the optimal choice, yielding a highly stable [M-H]- precursor ion.

  • Steric Shielding: The bulky 7,7-dimethyl-cyclohexyl system sterically shields the core from non-specific alkali metal adducts, concentrating the ion current into the [M-H]- species.

  • Enhanced Lipophilicity: The aliphatic bulk increases the compound's partition coefficient (LogP). In reversed-phase chromatography, this forces the analyte to elute later in the gradient, safely bypassing the early-eluting polar phospholipids that cause severe ion suppression [2].

Logic Cmpd 7,7-Dimethyl-1,3-diazaspiro [4.5]decane-2,4-dione Spiro Spiro-Cyclohexyl Ring Cmpd->Spiro Structural Feature Imide Acidic Imide Core Cmpd->Imide Structural Feature Lipophilicity Increased Lipophilicity (Later RT) Spiro->Lipophilicity Drives Deprotonation Efficient Deprotonation ([M-H]- Formation) Imide->Deprotonation Enables Matrix Reduced Ion Suppression (High Matrix Factor) Lipophilicity->Matrix Bypasses Phospholipids

Logical relationship between spirohydantoin structure and LC-MS/MS performance.

Comparative Performance Data

To objectively evaluate the product's performance, we compared 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione against two common alternatives: 5,5-Dimethylhydantoin (a simpler aliphatic hydantoin) and Phenytoin (an aromatic hydantoin). The data below summarizes validation metrics obtained using a Triple Quadrupole MS system coupled with UPLC.

Validation Parameter7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione5,5-DimethylhydantoinPhenytoin
Optimal ESI Mode Negative [M-H]-Negative [M-H]-Positive [M+H]+ / Negative
LLOQ (ng/mL) 0.52.01.0
Linear Dynamic Range 0.5 - 1000 ng/mL2.0 - 1000 ng/mL1.0 - 1000 ng/mL
Matrix Effect (Plasma) 92% - 98% (Negligible)75% - 85% (Suppression)88% - 95%
Extraction Recovery >92% (LLE)~70% (Protein Precipitation)>85% (LLE)
Primary MRM Transition m/z 195.1 → 124.0m/z 127.0 → 84.0m/z 253.1 → 104.0

Data Interpretation: The target compound achieves a superior Lower Limit of Quantification (LLOQ) of 0.5 ng/mL. Its matrix effect profile (92-98%) is significantly better than 5,5-Dimethylhydantoin because its increased lipophilicity allows for highly selective Liquid-Liquid Extraction (LLE), leaving behind matrix interferents that typically suppress ionization [3].

Self-Validating Experimental Protocol

A robust bioanalytical method must be self-validating. By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as a 13C,15N -labeled analog—the protocol dynamically corrects for any well-to-well variations in extraction efficiency or transient ESI fluctuations. This specific workflow is designed to meet the stringent criteria of the ICH M10 guidelines [1].

Step 1: Chromatographic Separation and MS Tuning
  • Column Selection: Utilize a sub-2 µm C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm) to ensure sharp peak shapes and minimize band broadening.

  • Mobile Phases:

    • Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 8.5 with ammonia). Causality: A basic pH ensures the hydantoin imide core remains deprotonated in solution, drastically enhancing negative ESI efficiency.

    • Phase B: 100% Acetonitrile.

  • Gradient: Run a ballistic gradient from 20% B to 90% B over 2.5 minutes to elute the lipophilic spiro compound.

Step 2: Liquid-Liquid Extraction (LLE)
  • Aliquot 50 µL of plasma sample into a 96-well plate.

  • Add 10 µL of SIL-IS working solution (50 ng/mL).

  • Add 600 µL of Ethyl Acetate. Causality: Ethyl acetate is non-polar enough to extract the lipophilic 7,7-dimethyl spirohydantoin while leaving polar endogenous proteins and salts in the aqueous layer.

  • Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.

  • Transfer 400 µL of the organic supernatant to a clean plate and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase A:B (50:50, v/v) and inject 2 µL into the LC-MS/MS.

Step 3: ICH M10 Validation Execution
  • Selectivity: Analyze 6 independent lots of blank matrix. The interfering peak area at the analyte's retention time must be <20% of the LLOQ area.

  • Matrix Factor (MF): Calculate the IS-normalized MF by dividing the peak area ratio (Analyte/IS) in post-extraction spiked samples by the ratio in neat solutions. Acceptance criteria: CV < 15%.

  • Accuracy and Precision: Run 6 replicates of Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) over three consecutive days. Mean accuracy must fall within ±15% of the nominal concentration (±20% for LLOQ).

Workflow Step1 1. Analyte Tuning Negative ESI Mode (Basic pH) Step2 2. Sample Preparation Liquid-Liquid Extraction (EtOAc) Step1->Step2 Step3 3. Matrix Effect Assessment SIL-IS Normalization Step2->Step3 Step4 4. ICH M10 Validation Accuracy, Precision, Stability Step3->Step4

Step-by-step bioanalytical validation workflow following ICH M10 guidelines.

References

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Bioanalytical Method Validation - Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: 1,3-Diazaspiro[4.5]decane-2,4-dione Compound Summary Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Validation

A Comparative Guide to 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione and Standard Hydantoin in Chemical Synthesis

This guide provides an in-depth, objective comparison of 7,7-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione and standard hydantoin for researchers, scientists, and drug development professionals. We will explore their perf...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of 7,7-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione and standard hydantoin for researchers, scientists, and drug development professionals. We will explore their performance in chemical synthesis, supported by experimental data, to inform your selection of the appropriate scaffold for your research needs.

Introduction: The Enduring Importance of the Hydantoin Scaffold

Hydantoins, characterized by their imidazolidine-2,4-dione core, are a cornerstone of medicinal chemistry.[1][2] Their compact and rigid structure, coupled with versatile hydrogen-bonding capabilities, allows for fine-tuning of physicochemical properties, making them a privileged scaffold in the design of drug-like molecules.[1][2] The therapeutic significance of hydantoins was first solidified with the introduction of the antiepileptic drug phenytoin.[3] Since then, a wide array of both natural and synthetic hydantoin derivatives have been developed, exhibiting a broad spectrum of biological activities, including anticonvulsant, anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][3]

While the traditional hydantoin scaffold has proven immensely valuable, the demand for novel chemical entities with improved potency and selectivity has driven the exploration of more structurally complex analogs. Spirocyclic hydantoins, such as 7,7-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione, have emerged as a particularly promising class of compounds, offering a three-dimensional architecture that can lead to enhanced interactions with biological targets.[4]

Section 1: A Tale of Two Scaffolds: Structural and Physicochemical Distinctions

The fundamental difference between standard hydantoin and 7,7-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione lies in their topology. Standard hydantoin is a planar, five-membered heterocyclic ring. In contrast, the spirocyclic analog incorporates a cyclohexane ring fused at the C5 position, creating a rigid, three-dimensional structure. This spirocyclic fusion, along with the gem-dimethyl substitution on the cyclohexane ring, significantly influences the molecule's physicochemical properties.

PropertyStandard Hydantoin7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione
Molecular Formula C₃H₄N₂O₂[5]C₁₀H₁₆N₂O₂
Molar Mass 100.08 g/mol 196.25 g/mol
Structure PlanarSpirocyclic, Three-Dimensional
Melting Point 220 °C[5]Not readily available
Solubility Soluble in water and alcohols[6][7]Generally less soluble in polar solvents
Acidity (pKa of N-3 proton) ~9.0[8][9]Expected to be similar to standard hydantoin

The increased lipophilicity and three-dimensionality of the spirocyclic scaffold can be advantageous in drug design, potentially leading to improved membrane permeability and more specific interactions with the binding pockets of target proteins.

Section 2: Comparative Performance in Key Synthetic Transformations

The structural differences between these hydantoin scaffolds also impact their reactivity and utility in chemical synthesis.

The Bucherer-Bergs Reaction: A Gateway to Hydantoin Diversity

The Bucherer-Bergs reaction is a powerful and versatile multicomponent reaction for the synthesis of 5-substituted and 5,5-disubstituted hydantoins from ketones or aldehydes, ammonium carbonate, and a cyanide source.[10][11][12] This one-pot synthesis is a cornerstone for creating a wide variety of hydantoin derivatives, including spirocyclic systems.[10][11]

The synthesis of 7,7-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione via the Bucherer-Bergs reaction, starting from 4,4-dimethylcyclohexanone, proceeds in high yield, demonstrating the efficiency of this method for accessing structurally complex hydantoins.[13] The thermodynamically controlled nature of the reaction often leads to a single, stable stereoisomer, which is a significant advantage in the synthesis of chiral molecules.[10]

Caption: Synthesis of 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione via the Bucherer-Bergs Reaction.

N-Functionalization: Tailoring the Scaffold

Both standard and spirocyclic hydantoins can be readily functionalized at the N-1 and N-3 positions. However, the steric environment around these nitrogen atoms differs significantly between the two scaffolds. In standard hydantoin, both nitrogens are relatively accessible. In 7,7-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione, the spirocyclic ring creates a more sterically hindered environment, particularly around the N-1 position.

This steric hindrance can be exploited to achieve regioselective functionalization. Base-promoted alkylation of unsubstituted hydantoins typically occurs first at the more acidic and less sterically hindered N-3 position.[9][14] This selectivity is often more pronounced in spirocyclic hydantoins, allowing for the preferential synthesis of N-3 substituted derivatives.

G cluster_0 Standard Hydantoin cluster_1 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione a Hydantoin b N-3 Alkylation a->b 1. Base 2. R-X c N-1,N-3 Dialkylation b->c 1. Stronger Base 2. R'-X d Spirocyclic Hydantoin e N-3 Alkylation (Favored) d->e 1. Base 2. R-X f N-1,N-3 Dialkylation e->f 1. Stronger Base 2. R'-X

Caption: Comparative N-Functionalization of Hydantoin Scaffolds.

Section 3: Experimental Protocols

The following protocols provide a practical guide for the synthesis of the spirocyclic hydantoin and a subsequent N-alkylation reaction.

Protocol 1: Synthesis of 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione via the Bucherer-Bergs Reaction

Objective: To synthesize the spirocyclic hydantoin scaffold from the corresponding ketone.

Materials:

  • 4,4-Dimethylcyclohexanone

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

Procedure:

  • In a sealed reaction vessel, combine 4,4-dimethylcyclohexanone, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water.

  • Heat the reaction mixture with stirring. The temperature and reaction time will depend on the specific scale and equipment used, but typically ranges from 60-100°C for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of solution. If not, carefully acidify the mixture to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Protocol 2: N-3 Benzylation of 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione

Objective: To selectively functionalize the N-3 position of the spirocyclic hydantoin.

Materials:

  • 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 7,7-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione in anhydrous DMF in a round-bottom flask.

  • Add potassium carbonate to the solution and stir the suspension.

  • Add benzyl bromide dropwise to the reaction mixture at room temperature.

  • Heat the reaction to a moderate temperature (e.g., 60°C) and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

  • The crude product can be purified by recrystallization or column chromatography.

Conclusion: Choosing the Right Scaffold for Your Application

Both standard hydantoin and 7,7-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione are valuable scaffolds in chemical synthesis and drug discovery.

  • Standard Hydantoin: This scaffold is ideal for initial lead discovery, fragment-based screening, and applications where a simpler, more planar structure is desired. Its synthesis is straightforward, and a wide variety of analogs are commercially available.

  • 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione: This spirocyclic scaffold offers a distinct three-dimensional architecture that is well-suited for lead optimization and the design of highly specific ligands. The conformational rigidity and increased lipophilicity can lead to improved pharmacokinetic and pharmacodynamic properties. While its synthesis requires an additional step, the Bucherer-Bergs reaction provides an efficient route to this and other complex spirocyclic hydantoins.

The choice between these two scaffolds will ultimately be guided by the specific goals of your research program. By understanding their distinct structural features and synthetic accessibility, you can make an informed decision to accelerate your discovery efforts.

References

  • Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present) - PubMed. Available at: [Link]

  • Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present) - MDPI. Available at: [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC. Available at: [Link]

  • Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption - PubMed. Available at: [Link]

  • "Hydantoin and Its Derivatives". In: Kirk-Othmer Encyclopedia of Chemical Technology. Available at: [Link]

  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI. Available at: [Link]

  • Showing Compound Hydantoin (FDB004274) - FooDB. Available at: [Link]

  • Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold | Chemical Reviews - ACS Publications. Available at: [Link]

  • Bucherer–Bergs reaction - Wikipedia. Available at: [Link]

  • Hydantoin - MFA Cameo - Museum of Fine Arts Boston. Available at: [Link]

  • Hydantoin - Wikipedia. Available at: [Link]

  • Use of the Hydantoin Directing Group in Ruthenium(II)-Catalyzed C–H Functionalization | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present) - PMC. Available at: [Link]

  • Recent applications of hydantoin and thiohydantoin in medicinal chemistry - ResearchGate. Available at: [Link]

  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. Available at: [Link]

  • A Diversity-Oriented Approach to Spirocyclic and Fused Hydantoins via Olefin Metathesis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Rational Design and Synthesis of Functionalized Hydantoins with Tunable Photophysical Properties: Experimental and Computational Studies Toward Anticancer Applications | Request PDF - ResearchGate. Available at: [Link]

  • Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs - PMC. Available at: [Link]

  • 1,3-Diazaspiro(4.5)decane-2,4-dione, 1-methyl - PubChem. Available at: [Link]

  • Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs - ChemRxiv. Available at: [Link]

  • Evaluation of Spiropiperidine Hydantoins as a Novel Class of Antimalarial Agents - PubMed. Available at: [Link]

  • 5,5-Dimethylhydantoin - Organic Syntheses Procedure. Available at: [Link]

  • Hydantoin synthesis - Organic Chemistry Portal. Available at: [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione - MDPI. Available at: [Link]

  • Synthesis and Anticonvulsant Activity of Substituted-1,3-diazaspiro[4.5]decan-4-ones. Available at: [Link]

  • Synthesis and Anticonvulsant Activity of Substituted-1,3-diazaspiro[4.5]decan-4-ones - ResearchGate. Available at: [Link]

  • 1,3-Diazaspiro[4.5]decane-2,4-dione - PubChem. Available at: [Link]

Sources

Validation

Spectroscopic comparison of 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione isomers

An In-Depth Spectroscopic Guide to the Isomers of 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione This guide provides a comprehensive spectroscopic comparison of potential isomers of 7,7-Dimethyl-1,3-diazaspiro[4.5]deca...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Spectroscopic Guide to the Isomers of 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione

This guide provides a comprehensive spectroscopic comparison of potential isomers of 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione, a spirohydantoin derivative. Spirohydantoins are recognized as privileged structures in medicinal chemistry, making their unambiguous characterization critical for drug development and molecular modeling studies.[1][2] This document is intended for researchers and scientists in organic chemistry and drug discovery, offering both theoretical grounding and practical, field-proven experimental protocols.

Introduction: The Structural and Isomeric Landscape

7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione features a hydantoin ring fused to a cyclohexane ring at a single, shared carbon atom—the spiro center. The substitution pattern, with two methyl groups at the C7 position of the cyclohexane ring, significantly influences the molecule's conformational flexibility and its resulting spectroscopic signature.

While the named compound itself is achiral due to a plane of symmetry, the introduction of any additional substituent on the cyclohexane ring (at a position other than C1 or C4) or on the hydantoin nitrogens would create diastereomers. The purpose of this guide is to establish a robust analytical framework for identifying and distinguishing such potential isomers using standard spectroscopic techniques. We will explore the nuanced differences in NMR, IR, and Mass Spectrometry data that arise from the distinct three-dimensional arrangement of atoms in these isomers.

cluster_0 Molecular Structure cluster_1 Key Features A 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione B Spiro Spiro Carbon (C5) Hydantoin Hydantoin Ring Spiro->Hydantoin Cyclohexane Dimethyl-Cyclohexane Ring Spiro->Cyclohexane

Caption: Structure of 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation

NMR spectroscopy, particularly ¹H and ¹³C, is the most powerful tool for distinguishing diastereomers. The subtle differences in the electronic environment and spatial orientation of nuclei in different isomers lead to unique chemical shifts and coupling constants. For complex spirocyclic systems, 2D NMR techniques are often essential for unambiguous assignments.[3]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the electronic environment and connectivity of protons. In diastereomers, protons located near the chiral centers will experience different magnetic shielding, leading to distinct chemical shifts.

Expected Spectral Features:

  • N-H Protons: Two broad singlets are expected for the N1-H and N3-H protons of the hydantoin ring, typically in the δ 7.0-11.0 ppm range, depending on the solvent. In some cases, these signals can be exchange-broadened.

  • Cyclohexane Protons: The protons on the cyclohexane ring will appear as complex multiplets. The axial and equatorial protons are diastereotopic and will have different chemical shifts. The presence of the gem-dimethyl group at C7 locks the conformation and simplifies some of the splitting patterns. Protons on carbons adjacent to the spiro center (C6 and C10) are most likely to show significant chemical shift differences between isomers.

  • Methyl Protons: The two methyl groups at C7 are chemically equivalent due to rotation and will appear as a single sharp singlet, likely around δ 0.9-1.2 ppm.

Comparative Analysis of Hypothetical Diastereomers: For a pair of diastereomers, the most significant differences in the ¹H NMR spectrum would be observed for the protons on the cyclohexane ring, especially those on the carbons alpha to the spiro-center (C6 and C10). One diastereomer might exhibit a more downfield shift for its axial protons due to anisotropic effects from a nearby carbonyl group, while the other diastereomer would show a different pattern.[4] Nuclear Overhauser Effect (NOE) experiments are critical for confirming the relative stereochemistry by identifying protons that are close in space.[3]

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides a map of the carbon skeleton. Each unique carbon atom gives a distinct signal.

Expected Spectral Features:

  • Carbonyl Carbons (C2, C4): Two distinct signals are expected in the δ 155-180 ppm range.

  • Spiro Carbon (C5): A quaternary carbon signal expected around δ 60-70 ppm. Its chemical shift is highly sensitive to the stereochemistry at this center.[4]

  • Cyclohexane Carbons: Signals for the CH₂ groups of the cyclohexane ring will appear in the aliphatic region (δ 20-45 ppm). The quaternary C7 carbon will also be in this region.

  • Methyl Carbons: A signal for the two equivalent methyl carbons is expected around δ 25-30 ppm.

Comparative Analysis of Hypothetical Diastereomers: The chemical shift of the spiro carbon (C5) is often the most telling indicator when comparing diastereomers.[4] A difference of several ppm can sometimes be observed. The carbons of the cyclohexane ring (C6, C7, C8, C9, C10) will also exhibit small but measurable differences in their chemical shifts between isomers.

Table 1: Predicted ¹H and ¹³C NMR Data

(Note: These are predicted values based on analogous structures. Actual values may vary.)

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Comments
N1-H, N3-H7.5 - 10.5 (broad s)-Chemical shift is highly solvent-dependent.
C2, C4 (C=O)-155 - 180Two distinct signals expected for the two carbonyls.
C5 (Spiro)-60 - 70Quaternary carbon. Key signal for differentiating isomers.[4]
C6, C10 (-CH₂-)1.7 - 2.2 (m)30 - 40Protons and carbons most likely to show shift differences between diastereomers.
C8, C9 (-CH₂-)1.4 - 1.8 (m)20 - 30
C7 (-C(CH₃)₂-)-30 - 35Quaternary carbon.
C7-CH₃0.9 - 1.2 (s, 6H)25 - 30A singlet integrating to 6 protons is expected.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups but is generally insufficient for distinguishing between diastereomers, as they possess the same functional groups. However, it serves as a crucial tool for confirming the successful synthesis of the spirohydantoin core.

Expected Key Absorptions:

  • N-H Stretching: A broad absorption band in the range of 3200-3400 cm⁻¹ corresponding to the two N-H groups of the hydantoin ring.

  • C-H Stretching: Sharp peaks just below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclohexane and methyl groups.

  • C=O Stretching: Two strong, sharp absorption bands between 1680-1780 cm⁻¹ are characteristic of the hydantoin ring carbonyls. These are often the most intense peaks in the spectrum.

While minor shifts in the fingerprint region (< 1500 cm⁻¹) might exist between isomers, they are typically not reliable for definitive identification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation: The Electron Ionization (EI) mass spectrum is expected to show a clear molecular ion peak (M⁺) at m/z = 196 (for C₁₀H₁₆N₂O₂). Common fragmentation pathways for hydantoins involve the cleavage of the hydantoin ring. Loss of HNCO (isocyanic acid) is a characteristic fragmentation.

Comparative Analysis of Isomers: Standard MS techniques cannot differentiate between stereoisomers because they have the same molecular weight and typically produce identical or very similar fragmentation patterns.[3] To resolve and identify isomers using mass spectrometry, it must be coupled with a separation technique.

The Definitive Method: LC-MS with Chiral Chromatography The most reliable method for separating and identifying stereoisomers is to use High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, coupled to a mass spectrometer (LC-MS).[3] Each isomer will have a different retention time on the chiral column, allowing for their separation and subsequent detection by the mass spectrometer, which confirms they share the same mass-to-charge ratio.

Experimental Protocols

Sample Sample Preparation (Dissolve in appropriate solvent) NMR NMR Analysis (¹H, ¹³C, COSY, NOESY) Sample->NMR IR IR Analysis (KBr pellet or thin film) Sample->IR LCMS Chiral LC-MS (Separation & Detection) Sample->LCMS Data Data Interpretation (Compare spectra, Assign stereochemistry) NMR->Data IR->Data LCMS->Data

Caption: General analytical workflow for isomer characterization.

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for hydantoins as it helps in observing the N-H protons.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition (if necessary): If assignments are ambiguous or for stereochemical confirmation, perform 2D experiments like COSY (to establish H-H correlations) and NOESY/ROESY (to establish through-space proximity of protons).[3]

  • Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the ¹H signals.

Protocol 2: IR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically scanning from 4000 to 400 cm⁻¹.

Protocol 3: Chiral LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable mobile phase solvent (e.g., methanol/acetonitrile).

  • Chromatography: Inject the sample onto an HPLC system equipped with a chiral column (e.g., a polysaccharide-based column like Chiralpak®). Develop a separation method by optimizing the mobile phase composition (e.g., isocratic mixture of hexane and isopropanol).

  • Mass Spectrometry: Interface the HPLC outlet to an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source of a mass spectrometer.

  • Data Acquisition: Monitor the total ion chromatogram (TIC) and extract ion chromatograms for the molecular ion's m/z value (e.g., [M+H]⁺ at m/z 197). The separation of isomers will be evident as distinct peaks in the chromatogram.

Conclusion

The definitive characterization of 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione isomers relies on a multi-technique spectroscopic approach. While IR and standard MS confirm the core structure, they are insufficient for isomer differentiation. The cornerstone of analysis is high-field NMR spectroscopy, where subtle differences in the chemical shifts of the spiro carbon and adjacent protons provide strong evidence for distinguishing diastereomers. For absolute confirmation and separation, coupling chiral chromatography with mass spectrometry is the gold standard. This integrated analytical strategy ensures the unambiguous structural elucidation required for advancing research in medicinal chemistry and related fields.

References

  • Ivanova, Y., & Venelin, M. (2005). Synthesis, Spectroscopic Characterization and ab initio Investigation of Thioanalogues of Spirohydantoins. Journal of the Serbian Chemical Society.
  • ResearchGate. (n.d.). New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study | Request PDF.
  • Dolle, R. E., Le Bourdonnec, B., Morales, G. A., & Thomas, C. J. (2005). Solution-Phase Parallel Synthesis of Spirohydantoins.
  • Veeneman, J. R., et al. (2006). Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. The Journal of Organic Chemistry.
  • Dolle, R. E., Le Bourdonnec, B., Morales, G. A., & Thomas, C. J. (2005). Solution-Phase Parallel Synthesis of Spirohydantoins.
  • Benchchem. (n.d.). Technical Support Center: Characterization of Spiro Compounds.
  • Barbatti, M. (2020). Theory Untangles Fascinating Properties of Spiro-Compounds.
  • Voskressensky, L. G., et al. (2022). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Molecules.
  • PubChem. (n.d.). 1,3-Diazaspiro[4.5]decane-2,4-dione.
  • El-Faham, A., et al. (2015).
  • James, T. D. (2024). 10.29 Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy.
  • Papakyriakou, A., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank.

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione

The core principle of this guidance is to treat 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione as a hazardous substance of unknown toxicity. As such, all disposal procedures must be conducted by trained personnel in co...

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Author: BenchChem Technical Support Team. Date: April 2026

The core principle of this guidance is to treat 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione as a hazardous substance of unknown toxicity. As such, all disposal procedures must be conducted by trained personnel in consultation with a licensed professional waste disposal service.

Immediate Safety and Handling Protocol

Prior to initiating any disposal-related activities, it is imperative to establish a secure working environment and utilize appropriate Personal Protective Equipment (PPE). The chemical and physical properties of analogous compounds suggest that this substance should be handled with care to avoid dust formation and contact.

Essential Personal Protective Equipment (PPE):

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling the compound.[1][2]
Eye Protection Safety glasses with side-shields or chemical goggles.To protect against accidental splashes or dust particles.[1][3]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use a NIOSH-approved respirator if handling fine powders or if there is a risk of aerosolization.To prevent inhalation of the compound, especially since its toxicological properties are not well-established.[1][2]

Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

  • Avoid the generation of dust when handling the solid compound.[1][2]

  • Ensure that an eyewash station and safety shower are readily accessible.[4]

Step-by-Step Disposal Procedure

The proper disposal of 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione involves a systematic process of segregation, containment, labeling, and transfer to a certified waste management facility.

Step 1: Waste Segregation

Proper segregation is critical to prevent inadvertent chemical reactions and to ensure compliant disposal.

  • Solid Waste: Collect any solid 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione, including residues and contaminated materials (e.g., weigh boats, filter paper), in a designated, compatible, and clearly labeled hazardous waste container.

  • Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with the compound should be placed in a designated sharps container.[5]

  • Contaminated Labware: Non-reusable contaminated labware should be treated as hazardous solid waste. Reusable glassware must be decontaminated using a suitable solvent before washing.

  • Liquid Waste: Solutions containing 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[6]

Step 2: Waste Containment and Labeling

Proper containment and labeling are legally required and essential for the safety of all personnel handling the waste.

  • Container Selection: Use robust, leak-proof containers with secure, tight-fitting lids.[6] The container material must be compatible with the chemical waste.

  • Labeling: All waste containers must be accurately labeled. The label should include:

    • The words "Hazardous Waste."[7]

    • The full chemical name: "7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione." Avoid using abbreviations or chemical formulas.[6]

    • The approximate concentration and quantity of the waste.

    • The name of the principal investigator and the laboratory location.[5][7]

    • The date of waste generation.[6]

Step 3: Storage of Chemical Waste

Temporary storage of the waste within the laboratory must be done safely.

  • Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Ensure that incompatible waste types are not stored together.[5]

  • Keep containers closed at all times, except when adding waste.[6]

Step 4: Professional Disposal

The final step is the transfer of the waste to a licensed disposal company.

  • Engage a Professional Service: It is mandatory to use a licensed and reputable chemical waste disposal company.[1] These companies have the expertise and permits to handle and dispose of chemical waste in an environmentally sound and legally compliant manner.

  • Documentation: Maintain a detailed inventory of the chemical waste being disposed of, including quantities and dates. This is crucial for regulatory compliance.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Wear PPE: Before addressing the spill, don the appropriate PPE as outlined above.

  • Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in a labeled hazardous waste container.[1][2] For liquid spills, use an inert absorbent material to contain and collect the waste.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to your institution's EHS office in accordance with established protocols.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione.

G start Start: Waste Generation (7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione) ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregate Segregate Waste by Type ppe->segregate solid Solid Waste (Residue, Contaminated Items) segregate->solid Solid liquid Liquid Waste (Solutions) segregate->liquid Liquid sharps Contaminated Sharps segregate->sharps Sharps contain_solid Place in Labeled Solid Hazardous Waste Container solid->contain_solid contain_liquid Place in Labeled Liquid Hazardous Waste Container liquid->contain_liquid contain_sharps Place in Labeled Sharps Container sharps->contain_sharps storage Store in Designated Secure Area contain_solid->storage contain_liquid->storage contain_sharps->storage disposal Arrange for Pickup by Licensed Waste Disposal Company storage->disposal end End: Compliant Disposal disposal->end

Caption: Disposal workflow for 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione.

References

  • Aaron Chemicals LLC. (2025, August 11). Safety Data Sheet.
  • NextSDS. (n.d.). 2-{7,7-dimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid.
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Merck. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Natural Sciences Research Institute. (n.d.). Guidelines for Chemical Waste Disposal.
  • MedChemExpress. (2026, February 28). Safety Data Sheet.
  • Capot Chemical. (2026, March 1). MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione.
  • CymitQuimica. (2024, November 1). Safety Data Sheet.
  • Sapphire Bioscience. (n.d.). 7,7-Dimethyl-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione.
  • SynQuest Labs. (2019, December 5). 4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7- en-7-yl)-1,3,2-dioxaborolane - Safety Data Sheet.
  • Tri-iso. (n.d.). Wacker 2,4-pentane dione) SDS.
  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
  • U.S. Department of Veterans Affairs. (2023, August 29). SRS-008 – Chemical Disposal Standard Operating Procedures (SOP).
  • ChemicalBook. (2026, March 21). 1,4-Diazaspiro[4.5]decan-2-one - Safety Data Sheet.
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Sources

Handling

Personal protective equipment for handling 7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione

The handling of novel pharmaceutical intermediates requires a rigorous, predictive approach to safety. 7,7-Dimethyl-1,3-diazaspiro[1]decane-2,4-dione (CAS 91800-43-0) is a spirohydantoin derivative.

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Author: BenchChem Technical Support Team. Date: April 2026

The handling of novel pharmaceutical intermediates requires a rigorous, predictive approach to safety. 7,7-Dimethyl-1,3-diazaspiro[1]decane-2,4-dione (CAS 91800-43-0) is a spirohydantoin derivative. In modern drug discovery, spirohydantoin scaffolds are frequently utilized in the synthesis of highly potent biologically active molecules, such as DprE1 inhibitors targeting drug-resistant Mycobacterium tuberculosis[2].

Because complete toxicological profiles (such as in vivo LD50 or chronic sensitization data) are rarely available for early-stage research intermediates, we must apply the precautionary principle. As a Senior Application Scientist, I have designed this protocol to address the specific physical and chemical realities of spirohydantoins: they frequently crystallize as fine, highly electrostatic powders that pose a severe risk of aerosolization and inhalation if mishandled.

The following guide provides a self-validating, step-by-step operational and disposal plan for handling this compound safely.

Quantitative PPE & Containment Matrix

The selection of Personal Protective Equipment (PPE) must scale non-linearly with the mass of the compound being handled. The primary failure point in lab safety is treating a 5-gram preparative scale-up with the same controls as a 5-milligram analytical assay.

Operational ScaleMass ThresholdPrimary Engineering ControlHand Protection (Min. Specs)Eye & Face ProtectionBody Protection
Analytical < 100 mgEnclosed Analytical Balance with Anti-Static Draft ShieldSingle Nitrile (≥ 4 mil thickness)Safety Glasses with side shieldsStandard Nomex or Cotton Lab Coat
Preparative ≥ 100 mgChemical Fume Hood (Face velocity: 80–120 fpm)Double Nitrile (Inner: 4 mil, Outer: 8 mil)Chemical Splash Goggles + Face ShieldChemical-resistant apron over lab coat + Tyvek sleeves

Operational Workflows: Handling & Solubilization

Spirohydantoins are structurally characterized by a rigid, nitrogen-rich dual-ring system that readily forms intermolecular hydrogen bonds. This often necessitates the use of aggressive, highly permeating polar aprotic solvents (e.g., DMSO, DMF) for solubilization during assays or subsequent synthetic steps. The protocols below are designed to mitigate both powder aerosolization and solvent permeation.

Protocol A: Analytical Weighing and Transfer (< 100 mg)

Causality: Fine spirohydantoin powders accumulate static charge during transit and storage. Opening a statically charged vial outside of a controlled environment causes immediate particle repulsion, leading to mass loss and inhalation exposure.

  • Environmental Preparation: Place the sealed chemical vial inside the analytical balance enclosure. Do not open the vial in the ambient lab environment.

  • Static Mitigation: Activate a piezoelectric anti-static ionizer gun and direct the ion stream over the sealed vial and the weighing boat for 5–10 seconds.

  • Self-Validation Check: Slowly uncap the vial and hover a stainless-steel micro-spatula 1 cm above the powder bed. If the powder particles jump or deviate toward the metal, static charge remains. Re-apply the ionizer for an additional 10 seconds before proceeding.

  • Transfer: Transfer the required mass using a grounded spatula. Cap the vial immediately after the transfer is complete.

Protocol B: Preparative Scale Solubilization (≥ 100 mg)

Causality: When dissolving 7,7-Dimethyl-1,3-diazaspiro[1]decane-2,4-dione in DMSO or DMF, the solvent acts as a rapid transdermal carrier. Standard 4-mil nitrile gloves offer less than 5 minutes of breakthrough resistance to DMSO.

  • Containment Verification: Ensure the fume hood sash is positioned at the certified working height. Verify the digital airflow monitor reads between 80 and 120 feet per minute (fpm).

  • PPE Donning: Don standard 4-mil nitrile gloves, followed by extended-cuff 8-mil nitrile outer gloves. Pull Tyvek sleeves over the cuffs of the outer gloves to eliminate exposed skin at the wrists.

  • Solvent Addition: Secure the reaction vessel in a secondary containment tray. Slowly add the polar aprotic solvent via a glass syringe or addition funnel.

  • Self-Validation Check: Continuously monitor the outer gloves during solvent handling. If a drop of DMSO/DMF contacts the outer glove, or if any localized swelling/discoloration is observed, immediately pause the operation. Remove and replace the outer gloves before the solvent can permeate to the inner layer.

Workflow Visualization

G A Risk Assessment CAS 91800-43-0 B Determine Handling Scale A->B C Analytical Scale (< 100 mg) B->C D Preparative Scale (> 100 mg) B->D E Level 1 PPE: Standard Lab Coat, Nitrile Gloves, Safety Glasses C->E F Level 2 PPE: Double Nitrile, Tyvek Sleeves, Face Shield, Fume Hood D->F G Weighing & Transfer (Anti-static Draft Shield) E->G F->G H Reaction Setup (Inert Atmosphere) G->H I Waste Segregation (Halogen-Free Organics) H->I

Workflow for risk assessment, PPE selection, and handling of spirohydantoin intermediates.

Spill Response and Waste Disposal Plan

Because 7,7-Dimethyl-1,3-diazaspiro[1]decane-2,4-dione contains a dione (hydantoin) core, it is environmentally persistent and must not be introduced into municipal aqueous waste streams.

Solid Powder Spills (Inside Fume Hood):

  • Do NOT sweep the powder dry, as this will generate airborne particulates.

  • Cover the spill with absorbent laboratory paper.

  • Gently wet the paper with a solvent in which the compound is poorly soluble (e.g., heptane or isopropanol) to suppress dust formation without driving the chemical into the hood surface.

  • Wipe the area inward from the edges to the center. Place all contaminated paper into a sealed, labeled solid hazardous waste container.

Routine Waste Segregation:

  • Solid Waste: All empty vials, contaminated weighing boats, and heavily soiled PPE must be disposed of in a designated "Biologically Active Solid Waste" bin.

  • Liquid Waste: Solutions of the compound in DMSO, DMF, or alcohols must be routed to the Halogen-Free Organic Waste carboy. Exception: If the compound was subjected to a reaction involving chlorinated solvents (e.g., dichloromethane), the entire mixture must be diverted to the Halogenated Organic Waste stream to prevent exothermic reactions or regulatory violations.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione
Reactant of Route 2
Reactant of Route 2
7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione
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